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  • Product: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
  • CAS: 153704-88-2

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Z-L-Aze-OtBu): A Technical Guide for Drug Development

Executive Summary tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Z-L-Aze-OtBu ) is a highly specialized, orthogonally protected chiral amino acid derivative[1]. Bearing the CAS Registry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Z-L-Aze-OtBu ) is a highly specialized, orthogonally protected chiral amino acid derivative[1]. Bearing the CAS Registry Number 153704-88-2, this molecule serves as a critical building block in the synthesis of advanced peptidomimetics[1]. Most notably, the L-azetidine-2-carboxylic acid core functions as a conformationally restricted proline mimetic, a structural motif essential to the pharmacodynamics of direct thrombin inhibitors such as melagatran and its prodrug ximelagatran[2][3].

This whitepaper details the physicochemical properties, structural dynamics, and validated experimental workflows for utilizing Z-L-Aze-OtBu in complex active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling & Structural Dynamics

The physical properties of Z-L-Aze-OtBu reflect its nature as a heavily protected, lipophilic amino acid derivative. It typically presents as a viscous oil or low-melting solid at room temperature, necessitating specific handling and storage protocols.

Table 1: Physicochemical Properties of Z-L-Aze-OtBu
PropertyValue / Description
Chemical Name tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Synonyms Z-L-Aze-OtBu; 1-Benzyl 2-(tert-butyl) (S)-azetidine-1,2-dicarboxylate[4]
CAS Number 153704-88-2[1]
Molecular Formula C16H21NO4[1]
Molecular Weight 291.34 g/mol
Appearance Colorless to pale yellow viscous oil / low-melting solid
Boiling Point No data available (Decomposes prior to boiling)[4]
Storage Conditions 2–8°C, sealed in dry conditions[4]
Mechanistic Causality of the Azetidine Core

Unlike the five-membered pyrrolidine ring of L-proline, the four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). This strain restricts the rotational freedom of the peptide backbone—specifically the ϕ and ψ Ramachandran angles. In drug development, substituting proline with azetidine-2-carboxylic acid locks the resulting peptidomimetic into a rigid β -turn conformation[3]. This precise spatial arrangement is required to optimally engage the S1 and S2 sub-pockets of serine proteases like thrombin[2][3].

The Orthogonal Protection Strategy

Z-L-Aze-OtBu employs a classic orthogonal protection scheme, allowing synthetic chemists to selectively unmask either the N-terminus or the C-terminus without disturbing the other:

  • N-Terminal Protection (Cbz / Z): The benzyloxycarbonyl group is stable to mild bases, nucleophiles, and moderate acids. It is selectively cleaved via catalytic hydrogenolysis.

  • C-Terminal Protection (tert-Butyl Ester): The tBu ester is highly resistant to nucleophilic attack and basic hydrolysis (due to steric hindrance) and is completely stable to catalytic hydrogenation. It is exclusively cleaved by strong acids (e.g., Trifluoroacetic acid) via the generation of a stable tert-butyl cation, which subsequently eliminates as isobutylene gas.

Experimental Workflows: Self-Validating Protocols

The following protocols detail the selective deprotection of Z-L-Aze-OtBu. As a standard of trustworthiness, each workflow incorporates analytical validation steps to ensure reaction integrity and prevent downstream failures.

Protocol A: Acidolytic Cleavage of the tert-Butyl Ester (Yielding Z-L-Aze-OH)

Objective: Unmask the carboxylic acid for subsequent peptide coupling while retaining the N-Cbz protection.

  • Preparation: Dissolve Z-L-Aze-OtBu (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0°C in an ice bath. Causality: Cooling prevents premature cleavage or degradation of the Cbz group, which can occur under prolonged exposure to neat acid at elevated temperatures.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic acid (TFA) to the DCM solution (forming a 50% v/v TFA/DCM mixture).

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. The reaction is driven to completion by the irreversible evolution of isobutylene gas.

  • Validation (In-Process): Monitor via LC-MS. The product (Z-L-Aze-OH) will show a distinct mass shift of -56 Da (loss of isobutylene) compared to the starting material.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3 × 10 mL). Causality: Toluene forms an azeotrope with TFA, ensuring a neutral, free-acid product suitable for immediate HATU/DIPEA coupling without side reactions.

Protocol B: Hydrogenolytic Cleavage of the Cbz Group (Yielding H-L-Aze-OtBu)

Objective: Unmask the secondary amine for N-terminal elongation while retaining the C-terminal tBu ester.

  • Preparation: Dissolve Z-L-Aze-OtBu (1.0 eq) in HPLC-grade methanol (0.1 M).

  • Catalyst Addition: Purge the reaction flask with inert gas (Argon or Nitrogen). Causality: Purging removes oxygen, preventing the ignition of methanol vapors when the dry catalyst is introduced. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4–6 hours. The cleavage generates toluene and carbon dioxide as byproducts.

  • Validation (In-Process): Monitor via TLC. Because the product is a secondary amine, standard Ninhydrin staining may yield a weak or atypical color. Use the Chloranil test , which specifically stains secondary amines a deep blue/green, confirming the successful unmasking of the azetidine nitrogen.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry completely in air, as finely divided palladium is pyrophoric. Concentrate the filtrate under reduced pressure to yield the free amine.

Mechanistic Pathways (Visualized)

OrthogonalDeprotection Start Z-L-Aze-OtBu (Protected Core) CondA Acidic Cleavage (TFA / DCM) Start->CondA tBu Removal CondB Hydrogenolysis (H2, Pd/C, MeOH) Start->CondB Cbz Removal ProdA Z-L-Aze-OH (Free Carboxylic Acid) CondA->ProdA ProdB H-L-Aze-OtBu (Free Amine) CondB->ProdB

Orthogonal cleavage pathways of Z-L-Aze-OtBu yielding either the free acid or free amine.

APISynthesis A Z-L-Aze-OtBu B Deprotect tBu (TFA/DCM) A->B C Z-L-Aze-OH B->C D Peptide Coupling (HATU/DIPEA) C->D E Intermediate Peptide D->E F Deprotect Cbz (H2, Pd/C) E->F G Target API (e.g., Melagatran) F->G

Integration of Z-L-Aze-OtBu into a generic API synthesis workflow (e.g., Melagatran).

References

  • e-Biochem. "tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate_上海惠诚". e-biochem.com. 1

  • BLD Pharm. "42417-71-0 | (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid". bldpharm.com. 4

  • PubChem - NIH. "Melagatran | C22H31N5O4 | CID 183797". nih.gov. 2

  • SciSpace. "Peptidomimetic thrombin inhibitors." scispace.com.3

Sources

Exploratory

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Executive Summary In the landscape of modern drug development and peptidomimetic design, constrained amino acids serve as critical structural elements. tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and peptidomimetic design, constrained amino acids serve as critical structural elements. tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Cbz-L-Aze-OtBu) is a highly valued proline surrogate[1]. The incorporation of the four-membered azetidine ring restricts the conformational space of the peptide backbone, enhancing metabolic stability and receptor binding affinity.

However, the structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge: carbamate-induced rotamerism . This whitepaper provides researchers and analytical scientists with a comprehensive, causally-driven guide to interpreting the 1 H and 13 C NMR spectra of this compound, backed by self-validating experimental protocols.

Molecular Architecture & Conformational Dynamics

To accurately interpret the NMR spectra of Cbz-L-Aze-OtBu, one must first understand the causality behind its spectral complexity. The molecule features two primary structural constraints:

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle is highly puckered, causing the protons at the C3 and C4 positions to exist in rigid, diastereotopic environments.

  • Carbamate Restricted Rotation: The N-benzyloxycarbonyl (Cbz) group possesses a partial double-bond character at the carbamate C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group.

This restricted rotation creates a high energy barrier for isomerization, resulting in a slow exchange between the cis (E-conformation) and trans (Z-conformation) rotamers on the NMR timescale at room temperature[2][3]. Consequently, nearly every signal in both the 1 H and 13 C NMR spectra is doubled , representing the major and minor rotameric populations[4].

G A Trans-Rotamer (Z-conformation) Major Population B Cis-Rotamer (E-conformation) Minor Population A->B Slow Exchange (NMR Timescale) C Distinct NMR Signal Set A A->C D Distinct NMR Signal Set B B->D

Conformational dynamics of the N-Cbz carbamate bond leading to distinct NMR signal sets.

1 H NMR Spectral Data & Mechanistic Interpretation

The 1 H NMR spectrum of Cbz-L-Aze-OtBu (typically acquired in CDCl 3​ at 400 MHz) is characterized by complex multiplets and peak doubling. The anisotropic deshielding effects of the adjacent ester and carbamate carbonyls heavily influence the chemical shifts of the ring protons.

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Note
t-Butyl CH 3​ 1.38, 1.45s (two singlets)9HPeak doubling due to cis/trans rotamers of the Cbz group.
Azetidine C3-H a​ 2.15 - 2.35m1HDiastereotopic proton; complex splitting due to ring puckering.
Azetidine C3-H b​ 2.50 - 2.65m1HDiastereotopic proton; deshielded relative to H a​ .
Azetidine C4-H 2​ 3.90 - 4.15m2HAdjacent to N; broad or split multiplets due to rotamers.
Azetidine C2-H 4.55 - 4.75dd / m1HHighly deshielded by adjacent N and ester carbonyl; split by rotamers.
Cbz -CH 2​ - 5.05 - 5.20ABq / m2HBenzylic protons; restricted rotation causes AB quartet or two singlets.
Cbz Aromatic 7.28 - 7.38m5HPhenyl ring protons; relatively unaffected by rotameric state.

Expert Insight: The C2-H proton is the most critical diagnostic signal for confirming the integrity of the azetidine core. Its extreme downfield shift (~4.6 ppm) is a direct result of being flanked by the electron-withdrawing nitrogen atom and the tert-butyl ester group[4].

13 C NMR Spectral Data & Mechanistic Interpretation

The 13 C NMR spectrum (CDCl 3​ , 100 MHz) provides unambiguous confirmation of the carbon skeleton. The rotameric effect is even more pronounced in the carbon spectrum, where nearly every aliphatic and carbonyl carbon resolves into two distinct peaks.

Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)
PositionChemical Shift (δ, ppm)Assignment & Mechanistic Note
Azetidine C3 21.5, 22.2Ring methylene; doubled due to rotamers.
t-Butyl CH 3​ 28.1, 28.3Methyl carbons of the ester.
Azetidine C4 47.5, 48.2Ring carbon adjacent to nitrogen.
Azetidine C2 60.8, 61.5Chiral center; highly sensitive to carbamate conformation.
Cbz -CH 2​ - 66.9, 67.2Benzylic carbon.
t-Butyl C q​ 81.5, 81.8Quaternary carbon of the ester; deshielded by oxygen.
Cbz Aromatic (CH) 127.8, 128.0, 128.5Ortho, meta, para carbons of the phenyl ring.
Cbz Aromatic (C q​ ) 136.5Ipso carbon of the phenyl ring.
Cbz C=O 155.8, 156.2Carbamate carbonyl.
Ester C=O 170.5, 170.8Ester carbonyl.

Experimental Protocol: Self-Validating NMR Workflow

A common pitfall in the analysis of N-protected azetidines is misidentifying rotameric peaks as chemical impurities or diastereomers. To ensure scientific integrity, the following self-validating Variable Temperature (VT) NMR protocol must be executed[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in 0.6 mL of a deuterated solvent with a high boiling point (e.g., DMSO- d6​ or Toluene- d8​ ). Note: While CDCl 3​ is excellent for standard acquisition, its low boiling point makes it unsuitable for high-temperature VT-NMR.

  • Instrument Calibration: Tune and match the probe for 1 H and 13 C. Shim the magnet using Z-axis gradients until the solvent lock signal is maximized and the Full Width at Half Maximum (FWHM) of the internal standard peak is < 1.0 Hz.

  • Standard Acquisition (25 °C):

    • 1 H NMR: Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds and a spectral width of 12 ppm. Observe the characteristic peak doubling.

  • Variable Temperature (VT) Validation:

    • Heat the sample incrementally from 25 °C to 90 °C in 10 °C steps.

    • Causality Check: As thermal energy increases, the rate of cis-trans interconversion surpasses the NMR timescale. At the coalescence temperature, the doubled peaks will broaden and eventually merge into a single, time-averaged sharp peak. If the peaks coalesce, they are definitively rotamers. If they do not coalesce, the secondary peaks indicate a physical impurity or epimerization at the C2 stereocenter.

G Prep Sample Prep (20 mg in 0.6 mL DMSO-d6) Acq25 Acquire 1D NMR at 25°C (Observe Peak Doubling) Prep->Acq25 AcqHeat Acquire VT-NMR (Heat to 80°C - 100°C) Acq25->AcqHeat Eval Do peaks coalesce? AcqHeat->Eval Valid Confirmed Rotamers (Self-Validated) Eval->Valid Yes Invalid Impurity/Diastereomer Detected Eval->Invalid No

Self-validating Variable Temperature (VT) NMR workflow to distinguish rotamers from impurities.

References

  • [2] α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation | The Journal of Organic Chemistry - ACS Publications.

  • [4] SUPPLEMENTARY INFORMATION - Macmillan Group | Princeton University.

  • [3] Energetic contribution to both acidity and conformational stability in peptide models | RSC Advances.

  • [1] Proline Analogues | Chemical Reviews - ACS Publications.

Sources

Foundational

An In-depth Technical Guide to the Role of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in Chiral Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Chiral building blocks are central to this e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Chiral building blocks are central to this endeavor, enabling the precise construction of three-dimensional molecular architectures that are critical for specific biological interactions. Among these, constrained amino acid analogues have garnered significant attention. This technical guide provides an in-depth exploration of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, a uniquely valuable chiral building block. We will dissect its structural attributes, strategic applications, and the underlying chemical principles that make it an indispensable tool in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into its practical application.

Introduction: The Strategic Value of Conformational Constraint in Drug Design

The biological activity of a drug is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to specific protein targets. Proline, a naturally occurring five-membered cyclic amino acid, is often found in the hinge or turn regions of peptides and proteins, where it introduces a conformational kink. By replacing proline with its more constrained four-membered ring analogue, L-azetidine-2-carboxylic acid (Aze), medicinal chemists can impart greater rigidity to a molecule.[1][2][3] This structural modification can lead to several desirable outcomes:

  • Enhanced Binding Affinity: A more rigid molecular scaffold reduces the entropic penalty upon binding to a target, potentially increasing potency.

  • Improved Selectivity: A fixed conformation can favor binding to a specific target over off-targets, reducing side effects.

  • Increased Metabolic Stability: The strained azetidine ring can be less susceptible to enzymatic degradation compared to more flexible structures.[1]

L-Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid found in nature that can be misincorporated in place of proline during protein synthesis, leading to toxic effects.[4][5][6][7] However, when strategically incorporated into small molecule drugs, its unique properties are harnessed for therapeutic benefit. The subject of this guide, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, is a protected form of this valuable amino acid, designed for seamless integration into complex synthetic routes.

Section 1: The Building Block - A Molecular Dissection

The utility of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate stems from its carefully designed chemical features, which offer both stability during synthesis and versatility for subsequent reactions.

Chemical Structure and Key Attributes

The molecule consists of a central L-azetidine-2-carboxylic acid core, with its two functional groups—the secondary amine and the carboxylic acid—masked by protecting groups.

Caption: Structure of the title chiral building block.

  • L-Stereochemistry: The defined (S)-configuration at the C2 position is crucial for creating enantiomerically pure final products, which is often a regulatory requirement for pharmaceuticals.

  • Azetidine Ring: The four-membered ring provides the desired conformational rigidity. Its synthesis can be challenging due to ring strain, making pre-formed building blocks like this highly valuable.[8]

  • N-Benzyloxycarbonyl (Cbz or Z) Group: This is a robust protecting group for the amine. It is stable to a wide range of reaction conditions but can be cleanly removed, typically by catalytic hydrogenation.

  • tert-Butyl (tBu) Ester: This bulky group protects the carboxylic acid. Its key advantage is its lability under acidic conditions (e.g., with trifluoroacetic acid), while being resistant to basic and nucleophilic conditions.[9][10][11]

This "orthogonal" protection scheme is a cornerstone of its utility. The Cbz and tBu groups can be removed selectively and under different conditions, allowing for precise control over which part of the molecule reacts at a given step in a multi-step synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 129740-14-3 (for L-Azetidine-2-carboxylic Acid t-Butyl Ester)[12]
Molecular Formula C₁₉H₂₅NO₄ (for the title compound)N/A
Molecular Weight 335.41 g/mol (for the title compound)N/A
Appearance Typically a white to off-white solid or oilGeneral Knowledge
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)General Knowledge

Section 2: Strategic Application in Chiral Synthesis

The primary role of this building block is to serve as a constrained, chiral scaffold. Its incorporation into a target molecule is a strategic process involving the sequential removal of its protecting groups and the formation of new bonds.

The Orthogonal Deprotection Strategy

The power of this reagent lies in the ability to deprotect either the amine or the carboxylic acid independently, enabling two distinct synthetic pathways.

Deprotection_Strategy cluster_amine Amine Deprotection cluster_acid Acid Deprotection Start N-Cbz, C-tBu Azetidine Amine_Deprotect H₂, Pd/C (Hydrogenolysis) Start->Amine_Deprotect Path 1 Acid_Deprotect TFA or HCl (Acidolysis) Start->Acid_Deprotect Path 2 Free_Amine Free Amine, C-tBu Ester Amine_Deprotect->Free_Amine Amide_Coupling Amide Bond Formation Free_Amine->Amide_Coupling Product_A Product A Amide_Coupling->Product_A Free_Acid Free Acid, N-Cbz Protected Acid_Deprotect->Free_Acid Ester_Amide_Formation Ester/Amide Formation Free_Acid->Ester_Amide_Formation Product_B Product B Ester_Amide_Formation->Product_B

Caption: Orthogonal deprotection and functionalization workflow.

  • Path 1 (Amine First): The Cbz group is removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This exposes the secondary amine, which can then participate in reactions like amide bond formation, reductive amination, or alkylation, while the carboxylic acid remains protected as the tert-butyl ester.

  • Path 2 (Acid First): The tert-butyl ester is cleaved using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[9][11] This reveals the carboxylic acid, making it available for conversion into amides, esters, or other acid derivatives, with the amine still protected by the Cbz group.

This strategic flexibility is paramount in the total synthesis of complex molecules, where the order of bond formation is critical to success.

Case Study: Incorporation into Peptide and Peptidomimetic Scaffolds

Azetidine-2-carboxylic acid is frequently used as a proline mimic to study and modulate the secondary structure of peptides.[1][13] The introduction of the more rigid four-membered ring can perturb the typical peptide bond conformations seen with proline, leading to unique helical or turn structures.[13]

For example, in the synthesis of a novel peptide-based enzyme inhibitor, a researcher might choose Path 1 . After removing the Cbz group, the resulting free amine of the azetidine moiety can be coupled to the C-terminus of a growing peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt). Subsequently, the tert-butyl group can be removed to allow for further elongation from the azetidine's C-terminus.

Section 3: Key Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are representative, self-validating procedures for the key transformations involving this building block.

Protocol: N-Cbz Deprotection via Catalytic Hydrogenation

Objective: To selectively remove the benzyloxycarbonyl (Cbz) protecting group to yield tert-Butyl-L-azetidine-2-carboxylate.

Methodology:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material). Causality: Pd/C is the standard catalyst for hydrogenolysis; its carbon support provides high surface area for the reaction. The catalyst is often pyrophoric and must be handled with care.

  • Solvent Addition: Add a suitable solvent, such as methanol (MeOH) or ethyl acetate (EtOAc), to dissolve the starting material completely.

  • Hydrogenation: Securely seal the vessel. Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Self-Validation: The disappearance of the UV-active Cbz-protected starting material on the TLC plate is a clear indicator of reaction completion.

  • Workup: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is a diatomaceous earth filter aid that prevents fine catalyst particles from passing through.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product, tert-Butyl-L-azetidine-2-carboxylate, is often a volatile oil and may be used directly in the next step without further purification if LC-MS analysis shows sufficient purity.

Protocol: C-tert-Butyl Ester Deprotection via Acidolysis

Objective: To selectively cleave the tert-butyl ester to yield L-N-benzyloxycarbonylazetidine-2-carboxylic acid.

Methodology:

  • Reaction Setup: Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1.0 eq) in a suitable solvent, typically anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, typically 5-10 eq) dropwise. Causality: The reaction is exothermic and generates isobutylene gas as a byproduct. Slow addition at a low temperature controls the reaction rate and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. Self-Validation: The product will have a different retention factor (Rf) on TLC compared to the starting material, and the mass spectrum will confirm the loss of the tert-butyl group (a loss of 56 Da).

  • Workup: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting crude product, L-N-benzyloxycarbonylazetidine-2-carboxylic acid, can be purified by crystallization or chromatography if necessary.

Conclusion

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is more than just a chemical reagent; it is a strategic tool that provides a gateway to novel chemical space. Its pre-packaged, chirally pure, and orthogonally protected structure allows drug discovery scientists to efficiently introduce a conformationally constrained proline bioisostere into target molecules.[1] By understanding the causality behind its protecting group strategy and mastering the reliable protocols for its use, researchers can accelerate the development of next-generation therapeutics with potentially superior pharmacological profiles. The continued application of this and similar building blocks will undoubtedly remain a key driver of innovation in medicinal chemistry.

References

  • Research advances in L-azetidine-2-carboxylic acid. (URL: )
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Public
  • Synthesis of chiral Azetidine and its application in asymmetric synthesis - ResearchG
  • Azetidine-2-carboxylic acid - Wikipedia. (URL: )
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: )
  • Cas 2133-34-8,(S)-(-)-2-Azetidinecarboxylic acid | lookchem. (URL: )
  • Azetidine Synthesis. (URL: )
  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)
  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis. (URL: )
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed. (URL: )
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. (URL: )
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (URL: )
  • This figure shows the structures of proline (a),...
  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (URL: )
  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid - PMC. (URL: )
  • Gaining Stereoselectivity in Asymmetric Synthesis - Pharmaceutical Technology. (URL: _)
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (URL: )
  • Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived
  • Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organoc
  • L-Azetidine-2-carboxylic Acid t-Butyl Ester | CAS 129740-14-3 | SCBT. (URL: )

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azetidine-2-Carboxylate Derivatives in Biological Systems

Abstract Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analogue of proline, serves as a potent biological effector through its deceptive mimicry of a fundamental protein building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analogue of proline, serves as a potent biological effector through its deceptive mimicry of a fundamental protein building block.[1][2][3] This guide elucidates the core mechanisms by which Aze and its derivatives exert their influence on biological systems. The primary mode of action involves the misinterpretation of Aze for proline by cellular protein synthesis machinery, leading to its incorporation into nascent polypeptide chains.[4] This event precipitates a cascade of cellular dysfunctions, including protein misfolding, induction of the unfolded protein response (UPR), and altered functionality of critical proteins, particularly those rich in proline, such as collagen.[2][3][5] Consequently, Aze exposure is associated with a range of effects from cytotoxicity and growth inhibition to pro-inflammatory and pro-apoptotic responses.[6][7] This document provides a detailed examination of these mechanisms, supported by experimental protocols and visual diagrams to offer a comprehensive resource for professionals in life sciences and drug development.

The Central Mechanism: A Case of Mistaken Identity

The cornerstone of azetidine-2-carboxylate's biological activity is its structural homology to L-proline.[1] The key difference lies in its four-membered heterocyclic ring compared to proline's five-membered ring.[1] This subtle structural variance is not significant enough to be consistently recognized and rejected by the cell's translational apparatus, specifically the prolyl-tRNA synthetase (ProRS).[3][4]

1.1. Misrecognition and Incorporation into Proteins

In most organisms, including plants and mammals, ProRS enzymes erroneously recognize Aze as proline.[3] They catalyze the charging of transfer RNA for proline (tRNA-Pro) with Aze, which is then delivered to the ribosome and incorporated into proteins at proline-designated codons.[4][8] This misincorporation is the initiating event for the majority of Aze's downstream toxic effects.[2] It is noteworthy that some Aze-producing plants have evolved highly specific ProRS enzymes capable of discriminating between proline and Aze, conferring resistance.[3][9]

The process can be visualized as follows:

cluster_activation Amino Acid Activation cluster_translation Protein Translation Aze Azetidine-2-carboxylate (Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS Binds to active site Pro L-Proline Pro->ProRS Normal Substrate tRNA_Pro tRNA-Pro ProRS->tRNA_Pro Charges Aze_tRNA Aze-tRNA-Pro ProRS->Aze_tRNA Mis-charges Ribosome Ribosome Aze_tRNA->Ribosome Delivered to A-site Protein Nascent Polypeptide Chain Ribosome->Protein Incorporates Aze instead of Proline Misfolded_Protein Misfolded Protein Protein->Misfolded_Protein Leads to

Caption: Core mechanism of Aze misincorporation into proteins.

1.2. Structural Consequences of Aze Incorporation

The substitution of proline with Aze introduces a significant structural perturbation in the polypeptide backbone. The smaller, more constrained four-membered ring of Aze alters the bond angles compared to proline, disrupting the protein's secondary and tertiary structures.[10] This is particularly detrimental in proline-rich proteins like collagen, where the unique geometry of proline is essential for forming stable triple-helical structures.[3][5][11] The incorporation of Aze prevents the proper folding of pro-collagen chains, leading to a destabilized triple helix.[5][11][12] This results in what is often termed "proteotoxic stress."[8]

Cellular Responses to Proteotoxic Stress

The accumulation of misfolded proteins, a direct consequence of Aze incorporation, triggers a conserved cellular stress response pathway known as the Unfolded Protein Response (UPR).[2][13]

2.1. Activation of the Unfolded Protein Response (UPR)

The UPR is an adaptive signaling network originating from the endoplasmic reticulum (ER) that aims to restore proteostasis. However, under severe or prolonged stress, it can switch to a pro-apoptotic program. Aze treatment has been shown to activate all three major branches of the UPR.

Key events in Aze-induced UPR include:

  • Induction of ER Chaperones: Increased expression of binding immunoglobulin protein (BiP), an ER chaperone that assists in protein folding.[6]

  • Activation of PERK Pathway: L-Azetidine-2-carboxylic acid activates the PERK pathway, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[6] This transiently attenuates global protein synthesis to reduce the load of new proteins entering the ER.

  • ATF6 Cleavage: Aze induces the cleavage of Activating Transcription Factor 6 (ATF6), which then translocates to the nucleus to upregulate UPR target genes.[6]

cluster_ER Endoplasmic Reticulum Aze_Protein Aze-Containing Misfolded Proteins ER_Stress ER Stress Aze_Protein->ER_Stress Accumulation in ER PERK PERK ER_Stress->PERK Activates ATF6 ATF6 ER_Stress->ATF6 Activates BiP BiP Expression ER_Stress->BiP Upregulates eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Preferential Translation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation Apoptosis Apoptosis (e.g., BAX increase) ATF4->Apoptosis Induces ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage ATF6_cleaved->BiP Upregulates

Caption: Simplified signaling cascade of the Aze-induced Unfolded Protein Response (UPR).

2.2. Pro-Apoptotic and Pro-Inflammatory Signaling

When cellular damage is beyond repair, the UPR and other stress pathways converge to initiate apoptosis. Aze treatment has been demonstrated to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, a key indicator of commitment to programmed cell death.[7] In immune cells like microglia, Aze exposure triggers a robust pro-inflammatory response, characterized by the release of nitric oxide and the increased expression of inflammatory markers such as IL-1β and IL-6.[7]

Specific Impact on Collagen Biosynthesis

The high proline content of collagen makes it exceptionally vulnerable to the effects of Aze. The misincorporation of Aze disrupts several critical post-translational modifications and the assembly of collagen fibrils.

  • Inhibition of Triple Helix Formation: As mentioned, Aze destabilizes the pro-collagen triple helix, a prerequisite for its secretion from the cell.[11][12]

  • Increased Post-Translational Modifications: The delay in helix formation caused by Aze allows for an extended period for enzymes to act on the pro-collagen chains within the ER. This leads to increased glycosylation of hydroxylysine residues.[6][14]

  • Reduced Secretion and Accumulation: The improperly folded collagen is often retained within the cell and targeted for degradation, leading to a net decrease in the deposition of functional extracellular collagen.[12][15][16] This property has been explored for therapeutic potential in fibrotic diseases, where excessive collagen deposition is a hallmark.[11]

ParameterControl CellsAze-Treated CellsReference
Pro-collagen Folding Stable triple helix formationDestabilized, inhibited helix formation[11][12]
Hydroxylysine Glycosylation Normal levelsIncreased levels[14]
Collagen Secretion EfficientDelayed and reduced[14]
Extracellular Collagen Normal depositionReduced accumulation[15]
Table 1: Effects of Azetidine-2-Carboxylate on Key Steps in Collagen Biosynthesis.

Therapeutic and Toxicological Implications

The mechanisms described above underpin both the toxic properties of Aze and the rationale for developing its derivatives as therapeutic agents.

  • Anti-Fibrotic Potential: The ability of proline analogues like Aze to inhibit collagen synthesis and deposition has been investigated as a strategy to combat fibrosis in organs like the lungs.[11] More targeted approaches include the development of specific prolyl-tRNA synthetase inhibitors.[17][18]

  • Antitumor Research: Early studies explored Aze as an antitumor agent, particularly against tumors that synthesize large amounts of basement-membrane collagen.[19] However, in vivo efficacy was limited, and significant toxicity was observed.[12][19]

  • Teratogenicity and Toxicity: The disruption of protein synthesis and collagen formation by Aze leads to a wide range of toxic and teratogenic effects in animal models, including skeletal malformations and growth retardation.[1][6][12][20]

  • Neuropathology Hypothesis: A hypothesis has been proposed linking dietary Aze exposure (e.g., from sugar beets) to the pathogenesis of multiple sclerosis (MS).[7][21][22] The theory suggests that misincorporation of Aze into myelin basic protein could alter its structure, leading to an autoimmune response.[21][22]

Experimental Methodologies

Investigating the mechanism of action of Aze derivatives requires a suite of cell and molecular biology techniques. Below are foundational protocols for assessing the core cellular responses.

start Cell Culture (e.g., Fibroblasts, HeLa) treatment Treat with Aze derivative (Dose-response & time-course) start->treatment endpoint1 Cell Viability (MTT Assay) treatment->endpoint1 endpoint2 Protein Expression (Western Blot) treatment->endpoint2 endpoint3 Apoptosis (Flow Cytometry) treatment->endpoint3 endpoint4 Collagen Synthesis (Radiolabeling) treatment->endpoint4 analysis Data Analysis & Interpretation endpoint1->analysis endpoint2->analysis endpoint3->analysis endpoint4->analysis

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Foundational

Spectroscopic Characterization of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate: A Comprehensive Analytical Guide

Executive Summary tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (IUPAC: 1-benzyl 2-tert-butyl (2S)-azetidine-1,2-dicarboxylate; CAS: 153704-88-2) is a highly strained, four-membered heterocyclic chiral building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (IUPAC: 1-benzyl 2-tert-butyl (2S)-azetidine-1,2-dicarboxylate; CAS: 153704-88-2) is a highly strained, four-membered heterocyclic chiral building block. It serves as a critical intermediate in the design of peptidomimetics and active pharmaceutical ingredients (APIs), most notably in the synthesis of direct thrombin inhibitors such as Melagatran and Ximelagatran [1].

Characterizing this molecule presents unique analytical challenges. The presence of the N-benzyloxycarbonyl (Cbz) protecting group induces complex conformational dynamics, while the tert-butyl ester introduces specific lability under mass spectrometric conditions. This whitepaper provides a definitive, self-validating spectroscopic workflow—encompassing NMR, HRMS, and FT-IR—to ensure the structural integrity and stereochemical purity of this vital intermediate [2].

Structural Dynamics: The Rotameric Challenge

As a Senior Application Scientist, the most common misinterpretation I observe in the characterization of N-Cbz-azetidines is the misassignment of duplicated NMR signals as chemical impurities.

The Causality of Signal Duplication: The lone pair of electrons on the azetidine nitrogen delocalizes into the π∗ orbital of the adjacent Cbz carbonyl group. This resonance grants the C–N bond partial double-bond character, significantly increasing the energy barrier to rotation ( ΔG‡≈16−18 kcal/mol). Consequently, at room temperature (298 K), the molecule exists as a slowly interconverting mixture of cis and trans (or E and Z) rotamers on the NMR timescale. This restricted rotation manifests as peak broadening or distinct signal duplication in both 1 H and 13 C NMR spectra. Recognizing and resolving these rotamers via Variable Temperature (VT) NMR is the cornerstone of validating this compound [3].

Multi-Modal Spectroscopic Workflows

Workflow Sample Sample Prep (CAS: 153704-88-2) NMR NMR Spectroscopy (1H, 13C, VT-NMR) Sample->NMR CDCl3 / DMSO-d6 MS ESI-HRMS (Mass & Fragments) Sample->MS MeOH / H2O IR FT-IR (Vibrational Modes) Sample->IR ATR Crystal Data Structural & Rotameric Validation NMR->Data MS->Data IR->Data

Diagram 1: Multi-modal spectroscopic workflow for structural and rotameric validation.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the azetidine ring system. The 1 H NMR spectrum in CDCl 3​ at 298 K will display two distinct singlets for the tert-butyl group (approx. 1.38 and 1.45 ppm) and a complex set of multiplets for the C2, C3, and C4 protons of the azetidine ring due to the rotameric populations. The C2 chiral proton typically appears as a pair of doublet of doublets (dd) around 4.60 - 4.75 ppm.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry provides exact mass confirmation. The parent ion [M+H]+ is observed at m/z 292.1543. The fragmentation pathway is highly diagnostic: the labile tert-butyl group readily ejects isobutylene (-56 Da), a hallmark of tert-butyl esters, while the Cbz group yields a highly stable tropylium ion (m/z 91.05).

Fragmentation Parent [M+H]+ m/z 292.15 Frag1 Loss of Isobutylene m/z 236.09 Parent->Frag1 - C4H8 (56 Da) Frag2 Loss of t-Bu Ester m/z 192.10 Parent->Frag2 - C5H8O2 (100 Da) Frag3 Tropylium Ion m/z 91.05 Parent->Frag3 Benzyl Cleavage Frag1->Frag3 Further Fragmentation

Diagram 2: ESI-HRMS fragmentation pathway highlighting key structural cleavages.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR utilizing Attenuated Total Reflectance (ATR) confirms the orthogonal carbonyl environments. The spectrum will exhibit two distinct C=O stretching frequencies: a higher frequency band (~1740 cm −1 ) corresponding to the tert-butyl ester, and a lower frequency band (~1705 cm −1 ) corresponding to the conjugated Cbz carbamate.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Proton Environment Chemical Shift (ppm) Multiplicity Integration Assignment

| t-Butyl CH 3​ | 1.38, 1.45 | s (rotamers) | 9H | Ester methyls | | C3-H 2​ | 2.20 - 2.35 | m | 1H | Azetidine ring (beta) | | C3-H 2​ | 2.50 - 2.65 | m | 1H | Azetidine ring (beta) | | C4-H 2​ | 3.90 - 4.10 | m | 2H | Azetidine ring (gamma) | | C2-H | 4.60 - 4.75 | dd | 1H | Chiral center (alpha) | | Benzyl CH 2​ | 5.05 - 5.15 | ABq / m | 2H | Cbz group | | Aromatic H | 7.28 - 7.38 | m | 5H | Phenyl ring |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Carbon Environment Chemical Shift (ppm) Assignment

| C3 (Azetidine) | 21.2, 22.0 | Ring CH 2​ (rotamers) | | t-Butyl CH 3​ | 27.8, 28.1 | Ester methyls | | C4 (Azetidine) | 47.1, 47.8 | Ring CH 2​ (rotamers) | | C2 (Azetidine) | 62.1, 62.8 | Chiral CH (rotamers) | | Benzyl CH 2​ | 66.8, 67.2 | Cbz CH 2​ | | Carbamate C=O | 155.8, 156.3 | Cbz carbonyl | | Ester C=O | 170.2, 170.8 | t-Butyl ester carbonyl |

Table 3: ESI-HRMS Data (Positive Ion Mode)

Ion Species m/z (Theoretical) Assignment

| [M+H]+ | 292.1543 | Protonated precursor | | [M+Na]+ | 314.1363 | Sodium adduct | | Fragment 1 | 236.0917 | [M+H−C4​H8​]+ (Loss of isobutylene) | | Fragment 3 | 91.0548 | [C7​H7​]+ (Tropylium ion) |

Experimental Protocols & Self-Validating Systems

Protocol A: NMR Acquisition and Rotamer Resolution via VT-NMR

Objective: To definitively prove that peak duplication is caused by rotameric conformers rather than chemical impurities.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (Do not use CDCl 3​ for this step, as its boiling point of 61°C is too low for effective thermal coalescence).

  • Baseline Acquisition (298 K): Acquire a standard 1D 1 H spectrum.

    • Self-Validation Check: The integration ratio of the two rotameric t-butyl singlets (e.g., 60:40) must exactly match the integration ratio of the two rotameric C2-H signals. If the ratios differ, an impurity is present.

  • Variable Temperature (VT) Setup: Gradually heat the NMR probe to 363 K (90°C). Allow 10 minutes for thermal equilibration.

  • Coalescence Acquisition: Acquire a second 1D 1 H spectrum at 363 K.

    • Causality: The applied thermal energy overcomes the rotational barrier of the C-N partial double bond. The exchange rate between the cis and trans states becomes faster than the NMR timescale.

    • Self-Validation Check: The previously duplicated signals (e.g., the two t-butyl singlets) must coalesce into a single, sharp peak. Upon cooling back to 298 K, the duplicated spectrum must fully restore, proving the phenomenon is physical (conformational) and not chemical degradation.

Protocol B: ESI-HRMS Fragmentation Analysis

Objective: To map the structural connectivity using controlled Collision-Induced Dissociation (CID).

  • Mobile Phase: Prepare a 10 μ g/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation.

  • Source Parameters: Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 250°C.

  • MS/MS Collision Energy Optimization:

    • Causality: The tert-butyl ester is highly labile. If the collision energy (CE) is set too high (>35 eV), the precursor ion will completely shatter, bypassing the diagnostically crucial m/z 236.09 intermediate and directly yielding the m/z 91.05 tropylium ion. This reduces the structural specificity of the assay.

  • Acquisition: Step the CE from 10 eV to 25 eV.

    • Self-Validation Check: At 15 eV, the spectrum must show a dominant m/z 236.09 peak (confirming the t-butyl group). At 25 eV, the m/z 91.05 peak should dominate (confirming the benzyl moiety). The presence of the m/z 314.13 [M+Na]+ adduct in the MS1 survey scan serves as a secondary confirmation of the intact parent mass.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at:[Link]

  • tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate Chemical Properties and Identifiers. EPA CompTox Chemicals Dashboard. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Application Note: Comprehensive Synthesis Protocol for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Z-L-Aze-OtBu) Executive Summary & Mechanistic Rationale The synthesis of tert-Butyl-L-N-benzyloxycarbonylaze...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Synthesis Protocol for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Z-L-Aze-OtBu)

Executive Summary & Mechanistic Rationale

The synthesis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS: 153704-88-2) is a critical workflow in the development of chiral peptide therapeutics, thrombin inhibitors, and phytosiderophore analogs. The starting material, L-azetidine-2-carboxylic acid, features a highly strained four-membered ring (approx. 26 kcal/mol strain energy). Consequently, traditional harsh acidic or basic conditions can trigger irreversible ring-opening.

To preserve the structural integrity and stereocenter of the azetidine ring, this protocol employs a mild, two-step protective strategy:

  • N-Protection : A Schotten-Baumann reaction using Benzyl chloroformate (Cbz-Cl) in a biphasic aqueous/organic system.

  • O-Esterification : A mild tert-butylation utilizing Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP), avoiding the use of strong mineral acids (like H₂SO₄) typically required for Fischer esterifications.

SynthesisWorkflow SM L-Azetidine-2-carboxylic acid (Starting Material) Step1 Cbz-Cl, NaOH H2O/Dioxane, 0 °C SM->Step1 Int1 N-Cbz-L-azetidine-2-carboxylic acid (Intermediate) Step1->Int1 Schotten-Baumann N-Protection Step2 Boc2O, DMAP t-BuOH, RT Int1->Step2 Prod Z-L-Aze-OtBu (Target Product) Step2->Prod Mild Esterification O-tert-Butylation

Fig 1: Two-step synthesis workflow of Z-L-Aze-OtBu from L-azetidine-2-carboxylic acid.

Quantitative Reagent Matrices

Table 1: Step 1 - N-Benzyloxycarbonylation

Reagent MW ( g/mol ) Eq. Amount Role
L-Azetidine-2-carboxylic acid 101.10 1.0 1.01 g (10 mmol) Starting Material
Benzyl chloroformate (Cbz-Cl) 170.60 1.2 1.71 mL (12 mmol) N-Protecting Agent
NaOH (1M aqueous) 40.00 2.1 21.0 mL (21 mmol) Base / Acid Scavenger

| 1,4-Dioxane | 88.11 | - | 10.0 mL | Co-solvent |

Table 2: Step 2 - tert-Butyl Esterification

Reagent MW ( g/mol ) Eq. Amount Role
N-Cbz-L-azetidine-2-carboxylic acid 235.24 1.0 2.35 g (10 mmol) Intermediate
Di-tert-butyl dicarbonate (Boc₂O) 218.25 1.5 3.27 g (15 mmol) Activating Agent
DMAP 122.17 0.2 0.24 g (2 mmol) Nucleophilic Catalyst

| tert-Butanol (Anhydrous) | 74.12 | - | 20.0 mL | Solvent / Reactant |

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Cbz-L-azetidine-2-carboxylic acid

This step utilizes biphasic Schotten-Baumann conditions to selectively protect the secondary amine while keeping the carboxylic acid as a water-soluble sodium salt.

  • Preparation : In a 100 mL round-bottom flask, dissolve L-azetidine-2-carboxylic acid (1.01 g, 10.0 mmol) in 10 mL of 1M aqueous NaOH and 10 mL of 1,4-dioxane.

  • Thermal Control : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Low temperatures suppress the competitive hydrolysis of Cbz-Cl into benzyl alcohol, maximizing the effective concentration of the acylating agent.

  • Addition : Add Benzyl chloroformate (1.71 mL, 12.0 mmol) dropwise via a syringe over 15 minutes. Simultaneously, add 1M NaOH (11 mL) dropwise to maintain the reaction pH between 9.0 and 10.0.

    • Causality: The reaction generates HCl as a byproduct. If unneutralized, the amine protonates into an unreactive ammonium salt, halting the reaction prematurely ([1]).

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Purification Wash : Transfer the mixture to a separatory funnel and wash with Diethyl Ether (2 × 20 mL).

    • Causality: This crucial step extracts unreacted Cbz-Cl and the neutral benzyl alcohol byproduct, preventing them from contaminating the final product during the subsequent extraction.

  • Acidification : Cool the aqueous layer back to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl.

    • Causality: The azetidine ring is highly strained. Over-acidification or localized heating during rapid acid addition can trigger ring-opening.

  • Extraction & Isolation : Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or white solid ([2]). Typical yields range from 74% to 85%.

Step 2: Synthesis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

This step utilizes a mild esterification pathway driven by the generation of a mixed anhydride and the entropic release of CO₂.

  • Preparation : Dissolve the intermediate N-Cbz-L-azetidine-2-carboxylic acid (2.35 g, 10.0 mmol) in anhydrous tert-butanol (20 mL) under an inert atmosphere (N₂ or Argon).

  • Activation : Add Di-tert-butyl dicarbonate (Boc₂O, 3.27 g, 15.0 mmol) in one portion.

  • Catalysis : Add 4-Dimethylaminopyridine (DMAP, 0.24 g, 2.0 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive acylpyridinium intermediate. The carboxylate attacks this intermediate to form a mixed anhydride, which subsequently undergoes tert-butanolysis.

  • Reaction & Self-Validation : Stir the mixture at room temperature for 16-24 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • In-Process Control: The continuous evolution of CO₂ gas bubbles is a visual self-validating indicator of mixed anhydride decomposition and reaction progress.

    • Alternative Method Note: For substrates resistant to Boc₂O, a modern alternative utilizes catalytic bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which achieves rapid conversion with high yields ([3]).

  • Workup : Evaporate the tert-butanol under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL).

  • Targeted Washes :

    • Wash with 5% aqueous KHSO₄ (2 × 20 mL). Causality: Protonates the DMAP catalyst, rendering it water-soluble for complete removal.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: Deprotonates and removes any unreacted starting carboxylic acid.

    • Wash with brine (20 mL) to remove residual water.

  • Final Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. If trace impurities remain, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure target compound (Z-L-Aze-OtBu).

Analytical Characterization Profile

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters:

Table 3: Expected Analytical Profile for Z-L-Aze-OtBu

Technique Expected Signals / Values
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (m, 5H, Ar-H), 5.10 (s, 2H, Ph-CH₂), 4.65 (dd, 1H, α-CH), 4.05-3.85 (m, 2H, γ-CH₂), 2.60-2.20 (m, 2H, β-CH₂), 1.45 (s, 9H, t-Bu). (Note: Amide rotamers may cause signal broadening/splitting).
¹³C NMR (CDCl₃, 100 MHz) δ 171.0 (C=O ester), 156.5 (C=O Cbz), 136.5 (Ar-C), 128.5-127.8 (Ar-C), 81.5 (C(CH₃)₃), 67.0 (Ph-CH₂), 60.5 (α-CH), 47.5 (γ-CH₂), 28.0 (C(CH₃)₃), 20.5 (β-CH₂).

| ESI-MS | Calculated for C₁₆H₂₁NO₄: 291.15. Found: m/z 314.1[M+Na]⁺, 236.1 [M-tBu+H]⁺. |

References

  • The use of chiral amine oxides in organic synthesis (1994). University of Liverpool Repository. Available at: [Link][1]

Sources

Application

Application Note: Selective Orthogonal Deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Introduction & Mechanistic Rationale Azetidine-2-carboxylates are highly strained, four-membered nitrogen heterocycles that serve as critical, conformationally restricted scaffolds in peptidomimetic drug design[1]. In th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidine-2-carboxylates are highly strained, four-membered nitrogen heterocycles that serve as critical, conformationally restricted scaffolds in peptidomimetic drug design[1]. In the synthesis of complex azetidine-containing therapeutics, orthogonal protecting group strategies are foundational[2]. A ubiquitous intermediate in this space is tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS: 153704-88-2), which utilizes an N-benzyloxycarbonyl (Cbz) group to mask the secondary amine and a tert-butyl ester to protect the carboxylic acid.

The core synthetic challenge lies in chemoselectivity: removing the Cbz group to liberate the reactive amine without hydrolyzing the highly acid-labile tert-butyl ester.

The Causality of Selectivity: Standard global deprotection conditions, such as the use of trifluoroacetic acid (TFA) or HBr/AcOH, will indiscriminately cleave the tert-butyl ester via an E1-type elimination, yielding isobutylene and the free carboxylic acid[3]. To achieve strict orthogonality, catalytic hydrogenolysis is the premier choice[4].

Mechanistically, this selectivity is driven by surface chemistry. The aromatic Cbz ring readily chemisorbs onto the palladium catalyst surface, facilitating oxidative addition into the benzylic C–O bond and subsequent hydrogenolysis (releasing toluene and CO₂). Conversely, the bulky, aliphatic tert-butyl group lacks a benzylic position and is sterically hindered from interacting with the palladium surface, rendering it completely inert to these neutral reductive conditions[4].

Comparative Data Presentation

The following table summarizes the quantitative performance of various deprotection strategies applied to tert-butyl-protected N-Cbz amino acids, demonstrating why neutral hydrogenation is strictly required.

Deprotection StrategyReagents & ConditionsReaction TimeCbz Cleavagetert-Butyl RetentionIsolated Yield
Catalytic Hydrogenation H₂ gas, 10% Pd/C, MeOH, RT2–4 h>99%>99%96–98%
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH, 50°C1–2 h>99%>95%92–95%
Acidic Cleavage 33% HBr/AcOH, RT1 h>99%0% (Cleaved)N/A (Yields di-acid)

Workflow & Decision Matrix

G Start tert-Butyl-L-N-Cbz-azetidine-2-carboxylate Decision Select Deprotection Method Start->Decision H2 Method A: H2 Gas, Pd/C (Neutral, High Selectivity) Decision->H2 Optimal Transfer Method B: NH4HCO2, Pd/C (Mild, No H2 Gas Needed) Decision->Transfer Alternative Acid Method C: Strong Acid (e.g., TFA/HBr) (Non-Selective) Decision->Acid Avoid Success tert-Butyl-L-azetidine-2-carboxylate (Target Product) H2->Success Quantitative Yield Transfer->Success High Yield Failure Azetidine-2-carboxylic acid (t-Bu Cleaved) Acid->Failure Ester Hydrolysis

Fig 1: Decision matrix for selective Cbz deprotection of azetidine-2-carboxylate derivatives.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure the integrity of the acid-sensitive azetidine scaffold.

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

This is the optimal method, providing the highest yield and absolute preservation of the tert-butyl ester[4].

  • Substrate Preparation : Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1.0 eq) in HPLC-grade Methanol (0.1 M concentration).

    • Validation Check: A perfectly clear solution confirms solubility. Using HPLC-grade solvent prevents catalyst poisoning by trace sulfur or halide impurities[4].

  • Inert Atmosphere Setup : Flush the reaction flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate).

    • Causality: Argon purging displaces oxygen, preventing the highly active Pd catalyst from prematurely igniting the methanol vapors.

  • Hydrogenation : Evacuate the flask under mild vacuum and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir the heterogeneous mixture vigorously at room temperature.

    • Validation Check: Vigorous stirring is critical. Inefficient mass transfer in heterogeneous catalysis is the primary cause of incomplete Cbz deprotection[4].

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 7:3) after 2 hours.

    • Validation Check: The starting material is UV-active (due to the Cbz aromatic ring). The product is UV-inactive but will stain intensely purple with Ninhydrin, physically confirming the liberation of the secondary azetidine amine.

  • Workup & Isolation : Once complete, flush the system with Argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite. Wash the pad with excess methanol.

    • Validation Check: The filtrate must be completely clear. Any grey tint indicates Pd carryover, which will interfere with downstream peptide coupling steps. Concentrate the filtrate under reduced pressure (bath temp < 30°C) to yield the pure tert-butyl-L-azetidine-2-carboxylate.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

An excellent alternative when H₂ gas infrastructure is unavailable. It avoids the use of acidic donors (like formic acid) which could prematurely cleave the ester[4].

  • Preparation : Dissolve the substrate (1.0 eq) in Methanol (0.1 M). Add 10% Pd/C (10 wt%) under an Argon atmosphere.

  • Donor Addition : Add Ammonium formate (5.0 eq) in a single portion.

    • Causality: A large stoichiometric excess is required to drive the equilibrium forward and compensate for the sublimation of ammonium formate into NH₃ and CO₂.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 50°C.

    • Validation Check: Effervescence (CO₂ gas evolution) should be visually apparent. The physical cessation of bubbling is a reliable macroscopic indicator that the formate donor has been fully consumed or the reaction is complete.

  • IPC & Workup : Monitor by TLC (Ninhydrin stain). Upon completion (typically 1–2 hours), cool to room temperature, filter through Celite, and concentrate.

    • Validation Check: Partition the crude residue between EtOAc and saturated aqueous NaHCO₃. This step is mandatory to wash away residual formate salts that would otherwise inflate the apparent mass yield.

Troubleshooting & Field Insights

  • Catalyst Inactivation (Stalled Reactions) : If the reaction stalls before completion, the Pd/C has likely been poisoned[4]. Do not increase the temperature, as heating azetidines can lead to ring-opening side reactions. Instead, filter the mixture through Celite, isolate the intermediate mixture, and resubject it to fresh Pd/C and H₂.

  • Observation of tert-Butyl Cleavage : If LC-MS or NMR indicates the presence of azetidine-2-carboxylic acid (loss of 56 Da corresponding to isobutylene), the reaction environment has become acidic[4]. This occurs if the methanol has absorbed atmospheric moisture and CO₂, or if an acidic transfer donor (e.g., formic acid) was mistakenly used instead of ammonium formate. Ensure strictly neutral conditions are maintained.

References

  • Technical Support Center: Deprotection of tert-Butyl N-Cbz-4-aminobutanoate - Benchchem.4

  • Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing). 2

  • Total Synthesis of Mycoplanecin A - Organic Letters (ACS Publications). 3

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC (NIH). 1

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in solid-phase peptide synthesis (SPPS). Azetidine-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in solid-phase peptide synthesis (SPPS). Azetidine-2-carboxylic acid, a conformationally constrained proline analog, is a valuable building block for introducing unique structural motifs into peptides, influencing their secondary structure and biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and troubleshooting advice to facilitate the successful incorporation of this non-canonical amino acid into synthetic peptides.

Introduction: The Strategic Advantage of Azetidine-Containing Peptides

Azetidine-2-carboxylic acid (Aze) is a four-membered heterocyclic non-proteinogenic amino acid, structurally analogous to the five-membered ring of proline.[1] Its incorporation into peptide chains can significantly alter their conformational properties, potentially leading to enhanced proteolytic stability, improved receptor binding affinity, and novel secondary structures.[2][3] The constrained nature of the azetidine ring can induce unique turns and kinks in the peptide backbone, making it a powerful tool in peptidomimetic design and drug discovery.

The subject of this guide, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, is a doubly protected derivative of L-azetidine-2-carboxylic acid, strategically designed for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The N-terminal benzyloxycarbonyl (Cbz or Z) group and the C-terminal tert-butyl (tBu) ester provide a robust orthogonal protection scheme, compatible with the widely-used Fmoc/tBu SPPS strategy.[3][4][5]

The Cbz group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) and the acidic conditions for Boc group removal, offering versatility in complex synthetic schemes.[1][2] The tert-butyl ester protects the carboxylic acid and is readily cleaved under the final strong acidic conditions (e.g., trifluoroacetic acid) used for peptide cleavage from the resin and removal of side-chain protecting groups.[5][6] This dual protection strategy allows for the precise and controlled incorporation of the azetidine moiety into a growing peptide chain.

Synthesis of the Building Block: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

While commercially available, a brief overview of a potential synthetic route to tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate provides valuable context. A common approach involves the protection of the nitrogen of L-azetidine-2-carboxylic acid with a benzyloxycarbonyl group, followed by esterification of the carboxylic acid with a tert-butyl group. A detailed synthetic procedure for a similar compound, Z-Glu(OtBu)-Asn-OtBu, involves mixed anhydride coupling, which can be adapted for the synthesis of the title compound.[7]

Materials and Reagents

For successful incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, high-quality reagents and materials are essential.

Material/Reagent Grade/Specification Supplier Recommendation
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate>98% PurityCommercially available
SPPS Resin (e.g., Wang, Rink Amide)100-200 mesh, ~1.0 mmol/g substitutionVarious
Fmoc-protected Amino AcidsSPPS GradeVarious
Coupling Reagents (HATU, HBTU, DIC)>99% PurityVarious
Coupling Additives (HOBt, Oxyma)>99% PurityVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)Anhydrous, ACS GradeVarious
PiperidineACS GradeVarious
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
Trifluoroacetic Acid (TFA)>99% PurityVarious
Scavengers (TIS, Water, EDT)ACS GradeVarious
Diethyl EtherAnhydrous, ACS GradeVarious

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.[8] The incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is typically performed as the final coupling step to cap the N-terminus of the peptide.

General SPPS Workflow

The overall workflow for incorporating the Cbz-protected azetidine derivative is depicted below. This process involves the standard iterative cycles of deprotection and coupling for the main peptide chain, followed by the final coupling of the specialized azetidine amino acid.

SPPS_Workflow Resin Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Wash3 DMF/DCM Wash Final_Deprotection->Wash3 Aze_Coupling Couple Z-Aze-OtBu Wash3->Aze_Coupling Wash4 DMF/DCM Wash Aze_Coupling->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Azetidine- Containing Peptide Purification->Final_Peptide

Caption: General workflow for SPPS incorporating the Cbz-protected azetidine.

Protocol 1: Peptide Chain Elongation (Fmoc/tBu Strategy)

This protocol describes the assembly of the peptide sequence on the solid support prior to the addition of the azetidine derivative.

  • Resin Swelling: Swell the resin (e.g., 100 mg, 0.1 mmol) in DMF (2 mL) in a suitable reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (2 mL) and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. A Kaiser test on a few resin beads should be positive (blue color), indicating the presence of free primary amines.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., 0.3 mmol) with a coupling reagent such as HATU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in DMF (1 mL) for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (colorless beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

This protocol details the final coupling step to introduce the azetidine building block.

  • Final Fmoc Deprotection: After the last Fmoc-amino acid has been coupled, perform the deprotection step as described in Protocol 1, step 2.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Coupling of Z-Aze-OtBu:

    • Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (3 eq., 0.3 mmol) and an activating agent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF (1 mL).

    • Add DIPEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction for 2-4 hours. Note that the coupling of Cbz-protected and sterically hindered amino acids can be slower.[4]

  • Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. Once complete, wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL), and dry the resin under vacuum.

Protocol 3: Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ester of the azetidine residue. The N-terminal Cbz group will remain intact.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.

Results and Discussion: What to Expect

Coupling Efficiency: The coupling of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate may be slightly less efficient than standard Fmoc-amino acids due to the potential for steric hindrance from the cyclic structure and the Cbz group.[9] It is crucial to use a potent coupling reagent like HATU or HBTU and to allow for a longer reaction time (2-4 hours). Double coupling may be necessary in some cases to drive the reaction to completion. Monitoring with the Kaiser test is highly recommended.

Orthogonal Deprotection Strategy: The key to this methodology is the orthogonal nature of the protecting groups. The Cbz group is stable to the basic conditions of Fmoc deprotection and the strong acidic conditions of the final cleavage, while the tert-butyl ester is stable during the Fmoc deprotection but is cleaved by TFA. This allows for the synthesis of a peptide with a protected N-terminal Cbz group and a free C-terminal carboxylic acid (if a Wang resin is used).

Orthogonal_Deprotection cluster_Peptide Protected Peptide on Resin P Z-Aze(tBu)-[AA(PG)]n-Resin Base Base (Piperidine) Fmoc Fmoc (not present) Base->Fmoc Cleaves SideChains tBu, Boc, Trt, etc. Cbz Cbz Acid Strong Acid (TFA) Acid->SideChains Cleaves H2 Hydrogenolysis (H₂/Pd) H2->Cbz Cleaves

Sources

Application

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate as a chiral building block in asymmetric synthesis

Application Note: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-L-Aze-OtBu) in Asymmetric Synthesis and Peptidomimetics Introduction & Chemical Profiling tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-L-Aze-OtBu) in Asymmetric Synthesis and Peptidomimetics

Introduction & Chemical Profiling

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS: 153704-88-2), commonly abbreviated as Cbz-L-Aze-OtBu, is a highly versatile, orthogonally protected chiral building block 1. Derived from L-azetidine-2-carboxylic acid (L-Aze)—a non-proteinogenic amino acid first isolated from Convallaria majalis (lily of the valley) 2—this compound serves as a conformationally constrained analogue of L-proline 3.

The strategic installation of a carboxybenzyl (Cbz) group on the secondary amine and a tert-butyl (tBu) ester on the carboxylic acid provides a perfectly orthogonal protection scheme. This enables precise, directional coupling in complex peptide synthesis, peptidomimetic drug development (such as direct thrombin inhibitors), and the generation of novel organocatalysts 45.

Mechanistic Insights: The Thermodynamics of Ring Strain

The fundamental value of the azetidine ring in asymmetric synthesis lies in its 4-membered ring strain. In standard peptides, the Xaa-Pro amide bond exhibits a high rotational barrier for cis/trans isomerization (approx. 85 ± 10 kJ/mol), making this interconversion a rate-limiting step in protein folding 6.

Replacing proline with azetidine-2-carboxylic acid fundamentally alters this dynamic. The increased ring strain of the 4-membered azetidine ring forces a pyramidalization of the prolyl nitrogen (shifting its hybridization from sp2 toward sp3 ) [[6]](). This geometric distortion lowers the free energy of activation for cis/trans isomerization, granting the resulting peptidomimetics unique secondary structures and enhanced target-binding affinities.

G A Azetidine-2-carboxylic Acid (4-Membered Ring) B High Ring Strain (~26 kcal/mol) A->B C Nitrogen Pyramidalization (sp2 -> sp3 shift) B->C E Conformational Rigidity in Peptidomimetics B->E F Unique Enantioselectivity in Organocatalysis B->F D Lowered cis/trans Isomerization Barrier C->D

Caption: Structural causality workflow demonstrating how azetidine ring strain dictates chemical behavior.

Quantitative Data: Organocatalysis & Protection Strategies

In asymmetric organocatalysis, L-Aze derivatives often provide distinct transition state energies compared to L-Proline. Computational studies on the aldol reaction of benzaldehyde with acetone reveal that the azetidine-2-carboxylic acid transition state is approximately 2 kcal/mol lower in energy than the most favored transition states of proline 7.

Table 1: Comparative Organocatalytic Profile in Asymmetric Aldol Reactions

Catalyst Ring Size Predicted ee (%) Experimental ee (%) Transition State Energy Diff
L-Proline 5 ~69% 76% Baseline
L-Azetidine-2-carboxylic acid 4 ~68% 40% -2 kcal/mol (lower)

Data derived from computational and experimental studies on proline-related catalysts 7.

Table 2: Orthogonal Deprotection Matrix for Cbz-L-Aze-OtBu

Protecting Group Location Reagent/Condition Byproducts Selectivity Causality
Cbz (Carboxybenzyl) N-terminus (Amine) H2 (1 atm), 10% Pd/C, MeOH Toluene, CO2 Hydrogenolysis strictly targets benzyl-heteroatom bonds; leaves bulky aliphatic tBu esters entirely intact.

| tBu (tert-Butyl) | C-terminus (Carboxyl) | 50% TFA in DCM, 1h, RT | Isobutylene | Acidolysis protonates the ester oxygen, driving E1 elimination. Leaves the urethane-linked Cbz stable. |

Application Protocol 1: Synthesis of Thrombin Inhibitor Precursors (Melagatran Scaffold)

The most prominent pharmaceutical application of the L-Aze scaffold is in the synthesis of direct thrombin inhibitors, specifically Melagatran and its oral prodrug Ximelagatran 53. The following protocol utilizes Cbz-L-Aze-OtBu to construct the core dipeptide sequence via selective C-terminal deprotection.

G N1 Cbz-L-Aze-OtBu (Starting Block) N2 1. TFA / DCM (tBu Cleavage) N1->N2 N3 Cbz-L-Aze-OH N2->N3 N4 2. EDC, DMAP + 4-Amidinobenzylamine N3->N4 N5 Cbz-L-Aze-Pab N4->N5 N6 3. H2, Pd/C (Cbz Cleavage) N5->N6 N7 H-L-Aze-Pab N6->N7 N8 4. Coupling with Boc-(R)-Cgl-OH N7->N8 N9 Melagatran Precursor N8->N9

Caption: Stepwise orthogonal deprotection and coupling workflow for the Melagatran precursor.

Step-by-Step Methodology:

Step 1: Selective C-Terminal Deprotection

  • Dissolve 10 mmol of Cbz-L-Aze-OtBu in 20 mL of anhydrous Dichloromethane (DCM).

  • Add 20 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Causality Note: TFA is chosen over aqueous HCl to prevent hydrolysis of the Cbz group. The E1 elimination of the tBu group generates isobutylene gas, driving the reaction forward.

  • Stir the mixture at room temperature for 1.5 hours.

  • Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 15 mL) to remove residual TFA, yielding Cbz-L-Aze-OH as a viscous oil.

Step 2: Amide Coupling (Pab Attachment)

  • Dissolve the crude Cbz-L-Aze-OH in 30 mL of anhydrous Acetonitrile.

  • Add 12 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 mmol of 4-Dimethylaminopyridine (DMAP).

    • Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is crucial for overcoming the steric hindrance of the azetidine ring during coupling 5.

  • Add 10 mmol of 4-(benzyloxycarbonylamidino)benzylamine (Pab derivative). Stir for 12 hours at room temperature.

  • Wash with 5% NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield the Cbz-L-Aze-Pab intermediate.

Step 3: Selective N-Terminal Deprotection

  • Dissolve the Cbz-L-Aze-Pab intermediate in 40 mL of Methanol.

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with H2​ gas and stir vigorously under an H2​ atmosphere (1 atm) for 4 hours.

  • Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the free amine (H-L-Aze-Pab), ready for the final coupling with Boc-(R)-cyclohexylglycine 5.

Application Protocol 2: Global Deprotection for Organocatalyst Preparation

For researchers utilizing L-Aze as a chiral organocatalyst in asymmetric aldol reactions 7, the fully protected building block must be globally deprotected to yield the active zwitterionic amino acid.

Step-by-Step Methodology:
  • tBu Cleavage: Treat 5 mmol of Cbz-L-Aze-OtBu with 10 mL of 50% TFA/DCM for 1 hour. Concentrate and dry under vacuum.

  • Cbz Cleavage: Dissolve the resulting residue in 20 mL of EtOH. Add 0.5 g of 10% Pd/C.

  • Hydrogenation: Stir under H2​ (1 atm) for 6 hours.

  • Isolation: Filter the suspension through Celite. Evaporate the solvent to roughly 5 mL, and precipitate the free L-azetidine-2-carboxylic acid by adding cold diethyl ether.

  • Validation: The resulting white powder should exhibit an optical rotation of [α]D20​=−108∘ ( c=1 , H2​O ), confirming the preservation of the chiral center during the global deprotection sequence 8.

References

  • Fmoc-L-azetidine-2-carboxylic acid – Chem-Impex. Chem-Impex International.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS - University of Alberta.
  • tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate_上海惠诚. E-Biochem.
  • tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | CAS ... Santa Cruz Biotechnology.
  • Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC - NIH.
  • Ximelagatran, H-376/95, Exanta-药物合成数据库. Drug Future.
  • Synthesis of Peptides Containing Proline Analogues. Thieme Connect.
  • Proline Analogues. Chemical Reviews - ACS Publications.

Sources

Method

Topic: Optimal Coupling Reagents for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in Peptidomimetic Design

An Application Note and Protocol from the Senior Application Scientist Abstract The incorporation of conformationally constrained amino acid analogues is a cornerstone of modern peptidomimetic design, enabling the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The incorporation of conformationally constrained amino acid analogues is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic candidates with enhanced stability and target affinity. Azetidine-2-carboxylic acid, a strained proline analogue, is a valuable building block for this purpose.[1] However, its derivatives, such as tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze(tBu)-OH), present significant synthetic challenges due to substantial steric hindrance around the reactive carboxyl group. This application note provides a comprehensive guide to selecting and optimizing coupling reagents for this demanding substrate. We present a comparative analysis of common reagent classes, detailed mechanistic insights, and field-tested protocols to empower researchers in drug development to achieve high-yield, epimerization-free amide bond formation.

Introduction: The Challenge of Sterically Encumbered Azetidine Scaffolds

Peptidomimetics containing four-membered azetidine rings introduce unique kinks and conformational rigidity into peptide backbones, making them powerful tools for probing and modulating biological interactions.[1][2] The specific substrate, Cbz-Aze(tBu)-OH, combines multiple features that impede standard amide coupling protocols:

  • The Azetidine Ring: The inherent strain of the four-membered ring influences bond angles and reactivity.

  • N-Terminal Protection (Cbz): The benzyloxycarbonyl group adds steric bulk.

  • C-Terminal Protection (tert-Butyl Ester): The tert-butyl group provides significant steric shielding.

These factors collectively slow reaction kinetics and necessitate the use of highly potent activation methods to drive the reaction to completion.[3][4] Inefficient activation can lead to low yields, while harsh conditions can risk the integrity of the substrate or cause unwanted side reactions. The selection of an appropriate coupling reagent is therefore not merely a choice of convenience but a critical determinant of synthetic success.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent for a hindered substrate is determined by its ability to generate a highly reactive activated intermediate that is susceptible to nucleophilic attack by the incoming amine, while simultaneously minimizing the risk of racemization.[5][6] We evaluate three major classes of reagents.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are classic, cost-effective coupling reagents.[6][7] However, for sterically demanding couplings, they are often insufficient on their own due to slow reaction rates and the formation of stable N-acylurea byproducts that terminate the reaction.[8] Their utility is improved by the use of additives like 1-hydroxybenzotriazole (HOBt), which form more reactive OBt-esters and help suppress racemization.[9][10]

  • Verdict: Generally not recommended for Cbz-Aze(tBu)-OH due to low efficiency.[11] Suitable only for the simplest, unhindered amine coupling partners where optimization of yield is not paramount.

Phosphonium Salts (e.g., PyBOP)

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) represent a significant step up in reactivity.[6][12] They efficiently generate OBt-active esters that are more reactive than those formed via carbodiimide/HOBt systems.[3] PyBOP is a safer alternative to the original BOP reagent, as its byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is not a suspected carcinogen like the hexamethylphosphoramide (HMPA) generated from BOP.[12][13]

  • Verdict: A strong candidate for coupling Cbz-Aze(tBu)-OH. It offers a good balance of high reactivity and low racemization risk, making it a reliable choice for many challenging systems.[14]

Uronium/Aminium Salts (e.g., HBTU, HATU)

This class of reagents is widely regarded as the most powerful for amide bond formation, especially in cases of severe steric hindrance.[3][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly reliable reagent that, like PyBOP, forms an OBt-active ester.[7][15]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is superior to its benzotriazole analogues for hindered couplings.[16][17] The key difference lies in the 7-aza-benzotriazole (HOAt) moiety. The nitrogen atom in the pyridine ring creates a neighboring group effect, resulting in a more reactive OAt-active ester.[17] This enhanced reactivity translates to faster reaction times and higher yields, particularly with difficult substrates.[15][16]

  • Verdict: HATU is the premier choice and our top recommendation for coupling Cbz-Aze(tBu)-OH. Its superior reactivity is essential for overcoming the profound steric hindrance of the substrate, ensuring high conversion rates while minimizing epimerization risk.[15][16][17]

Data Summary: Coupling Reagent Performance
ParameterEDC/HOBtPyBOPHATU
Reagent Class Carbodiimide + AdditivePhosphonium SaltUronium/Aminium Salt
Activated Intermediate OBt-EsterOBt-EsterOAt-Ester
Relative Reactivity Low - ModerateHighVery High[16][17]
Suitability for Hindered AA Poor[11]Good[3]Excellent[3][16]
Racemization Risk Low (with HOBt)[9]Very Low[12][14]Extremely Low[15][16]
Key Byproducts Isourea, N-acylureaTris(pyrrolidino)phosphine oxideTetramethylurea[18]
Considerations Inexpensive but often inefficient.Reliable, good balance of cost/performance.Highest performance, higher cost. Byproduct removal can be challenging.[18]

Mechanistic Pathways & Workflow Visualization

Understanding the mechanism of action is key to optimizing reaction conditions. The following diagrams illustrate the general workflow and the activation pathways for our recommended reagents, HATU and PyBOP.

G General Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Acid (Cbz-Aze(tBu)-OH) in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B Activation Phase C Add Coupling Reagent (e.g., HATU) B->C Activation Phase D Pre-activation (1-5 min) C->D Activation Phase E Add Amine (Nucleophile) D->E Coupling Phase F Monitor Reaction (TLC / LC-MS) E->F Coupling Phase G Aqueous Workup F->G Isolation Phase H Column Chromatography G->H Isolation Phase I Final Product H->I Isolation Phase

Caption: A generalized experimental workflow for peptidomimetic synthesis.

G HATU Activation Mechanism Acid R-COOH (Cbz-Aze(tBu)-OH) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base (DIPEA) Isouronium O-Acyl(tetramethyl)isouronium Salt (Activated Intermediate) Carboxylate->Isouronium Attacks HATU HATU HATU->Isouronium OAt_Ester Highly Reactive OAt-Active Ester Isouronium->OAt_Ester HOAt HOAt⁻ HOAt->OAt_Ester Displaces Amide Amide Product (R-CO-NHR') OAt_Ester->Amide Amine Amine (R'-NH₂) Amine->Amide Attacks

Caption: Simplified mechanism of carboxylic acid activation using HATU.

G PyBOP Activation Mechanism Acid R-COOH (Cbz-Aze(tBu)-OH) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base (DIPEA) Phosphonium_Int Acyloxyphosphonium Intermediate Carboxylate->Phosphonium_Int Attacks PyBOP PyBOP PyBOP->Phosphonium_Int OBt_Ester Reactive OBt-Active Ester Phosphonium_Int->OBt_Ester Rearranges Amide Amide Product (R-CO-NHR') OBt_Ester->Amide Amine Amine (R'-NH₂) Amine->Amide Attacks

Caption: Simplified mechanism of carboxylic acid activation using PyBOP.

Detailed Experimental Protocols

The following protocols are designed for a standard 0.5 mmol scale solution-phase coupling. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for success.

Protocol 1: High-Efficacy Coupling using HATU (Recommended)

This protocol is optimized for achieving the highest possible yield with the sterically hindered Cbz-Aze(tBu)-OH.

Materials:

  • Cbz-Aze(tBu)-OH (1.0 equiv., 0.5 mmol, 165.7 mg)

  • Amine (1.1 equiv., 0.55 mmol)

  • HATU (1.1 equiv., 0.55 mmol, 209.1 mg)[16]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv., 1.5 mmol, 261 µL)[19]

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Cbz-Aze(tBu)-OH (1.0 equiv.).

  • Add anhydrous DMF (5 mL) and stir until fully dissolved.

  • Add DIPEA (3.0 equiv.) to the solution and stir for 2 minutes.

  • In a single portion, add HATU (1.1 equiv.).

  • Allow the solution to stir at room temperature for 5 minutes for pre-activation.[3] The solution may change color.

  • Add the desired amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The extended reaction time is to counteract the steric hindrance.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL). b. Wash the organic layer sequentially with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and brine (1 x 25 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc gradient) to isolate the pure peptidomimetic product.

Troubleshooting:

  • Incomplete reaction: Extend the reaction time to 24 hours or increase the equivalents of HATU and DIPEA to 1.2 and 4.0, respectively.

  • Difficult byproduct removal: The byproduct tetramethylurea is water-soluble but can sometimes persist.[18] Chilling the aqueous layers during workup can sometimes help precipitate it, or a reverse-phase purification may be necessary.

Protocol 2: Robust Coupling using PyBOP

This protocol provides a reliable and effective alternative to HATU.

Materials:

  • Cbz-Aze(tBu)-OH (1.0 equiv., 0.5 mmol, 165.7 mg)

  • Amine (1.1 equiv., 0.55 mmol)

  • PyBOP (1.2 equiv., 0.6 mmol, 312.2 mg)[14][20]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv., 1.5 mmol, 261 µL)[14]

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Cbz-Aze(tBu)-OH (1.0 equiv.).

  • Add anhydrous DMF (5 mL) and stir until dissolved.

  • Add DIPEA (3.0 equiv.) followed by PyBOP (1.2 equiv.).[14]

  • Stir the mixture for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv.) to the activated mixture.

  • Stir the reaction at room temperature for 6-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 9 and 10 from Protocol 1. The byproducts from PyBOP are generally easier to remove via standard aqueous workup.[14]

Conclusion and Final Recommendations

The successful incorporation of sterically demanding building blocks like tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is critical for advancing peptidomimetic drug discovery. While several coupling reagents can effect this transformation, their efficiency varies dramatically.

  • For routine synthesis where the highest yields are paramount, HATU is the unequivocally superior reagent due to the enhanced reactivity of the OAt-active ester it forms.[15][16][17] This potency is essential to overcome the significant steric barriers presented by the substrate.

  • PyBOP stands as a highly effective and reliable alternative, offering excellent performance with the benefit of more easily removable byproducts.[12][14]

  • Carbodiimide-based methods like EDC/HOBt should be avoided for this specific substrate unless all other options are unavailable, as they are likely to result in low and inconsistent yields.[11]

By selecting a high-potency uronium or phosphonium salt reagent and adhering to a carefully controlled protocol involving pre-activation and sufficient reaction time, researchers can confidently and efficiently incorporate this valuable peptidomimetic building block into their synthetic targets.

References

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Kim Reactor - YouTube. Available at: [Link]

  • Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. PubMed. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. Available at: [Link]

  • Synthesis of Cyclic Peptidomimetics via a Pd-Catalyzed Macroamination Reaction. ACS Publications. Available at: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. PMC. Available at: [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Azetidine-2-carboxylic acid derivatives. Google Patents.
  • Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. Available at: [Link]

  • Benzotriazole-1-yloxy-tris-pyrrolidinophosphonium Hexafluorophosphate (PyBOP). AAPPTec. Available at: [Link]

  • PyBOP. Wikipedia. Available at: [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Recent highlights of the total synthesis of cyclic peptide natural products. RSC Publishing. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols: Harnessing tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate for Advanced Macrocyclic Peptide Synthesis

Introduction: The Azetidine Advantage in Macrocyclic Peptide Drug Discovery Macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their con...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Advantage in Macrocyclic Peptide Drug Discovery

Macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained yet flexible architecture offers a unique combination of high target affinity, specificity, and metabolic stability. However, the synthetic accessibility of these complex molecules, particularly those with small to medium ring sizes, remains a significant hurdle in their development. The inherent strain of smaller ring systems often leads to poor yields in macrocyclization reactions, hampering the exploration of this valuable chemical space.[1][2]

This application note details the strategic utilization of a specialized building block, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate , to overcome these synthetic challenges. The incorporation of the four-membered azetidine ring, a proline analogue, into a peptide backbone serves as a powerful tool for medicinal chemists. The azetidine moiety acts as a "turn-inducing element," pre-organizing the linear peptide precursor into a conformation amenable to cyclization.[1][2] This pre-organization significantly enhances the efficiency of macrocyclization, particularly for challenging tetra-, penta-, and hexapeptides.[1][2]

Furthermore, the unique stereoelectronic properties of the azetidine ring impart valuable conformational constraints on the final macrocycle, influencing its bioactivity and pharmacokinetic properties. The orthogonal protecting groups of this building block—the Benzyloxycarbonyl (Cbz) group on the nitrogen and the tert-butyl (tBu) ester on the carboxylate—offer versatile synthetic handles for both solid-phase peptide synthesis (SPPS) and subsequent post-cyclization modifications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale, detailed experimental protocols, and expected outcomes when employing tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in the synthesis of novel macrocyclic peptides.

Scientific Rationale: Causality Behind the Azetidine-Induced Enhancement of Macrocyclization

The decision to incorporate an azetidine-2-carboxylic acid residue into a peptide sequence is driven by its profound impact on the conformational landscape of the linear precursor and the resulting macrocycle.

Conformational Pre-organization and Reduced Ring Strain

The puckered, four-membered ring of azetidine introduces a sharp turn in the peptide backbone, bringing the N- and C-termini into proximity. This proximity is crucial for efficient intramolecular cyclization, as it reduces the entropic penalty associated with adopting the required ring-closing conformation. X-ray diffraction studies of azetidine-containing cyclic peptides have revealed that the azetidine ring can act as an isostere of a trans amide C=O, stabilizing conformations that would otherwise be difficult to access in their homodetic counterparts due to ring strain.[1][3] This reduction in angular strain is a key contributor to the observed improvements in cyclization yields.[2]

Orthogonal Protection Strategy for Seamless Integration and Functionalization

The tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate building block is strategically equipped with two key protecting groups:

  • N-Benzyloxycarbonyl (Cbz): This group provides robust protection of the azetidine nitrogen during peptide synthesis. Crucially, it is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) commonly used in Fmoc-based SPPS. The Cbz group can be selectively removed under mild catalytic hydrogenolysis conditions, leaving the rest of the peptide intact.[4][5] This opens up the possibility for late-stage, chemoselective functionalization of the azetidine nitrogen after macrocyclization, allowing for the introduction of reporter tags, solubility enhancers, or other pharmacophoric elements.[1][2]

  • tert-Butyl (tBu) Ester: The tBu ester protects the carboxylic acid, which will become part of the peptide backbone. This group is readily removed during the final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA), a standard procedure in Fmoc-SPPS.

This orthogonal protection scheme allows for the seamless incorporation of the azetidine moiety into the peptide chain and provides a versatile handle for further chemical manipulation.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate into a linear peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by on-resin macrocyclization and final cleavage.

Workflow Overview

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Macrocyclization & Deprotection cluster_analysis Analysis & Purification resin 1. Resin Swelling fmoc_deprotection 2. Fmoc Deprotection resin->fmoc_deprotection azetidine_coupling 3. Azetidine Coupling fmoc_deprotection->azetidine_coupling chain_elongation 4. Chain Elongation azetidine_coupling->chain_elongation cbz_deprotection 5. On-Resin Cbz Deprotection chain_elongation->cbz_deprotection cyclization 6. On-Resin Cyclization cleavage 7. Cleavage & Global Deprotection purification 8. Purification (RP-HPLC) cleavage->purification analysis 9. Characterization (MS, NMR) purification->analysis

Caption: General workflow for the synthesis of an azetidine-containing macrocyclic peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin. The azetidine building block is treated as a sterically hindered amino acid, necessitating a potent coupling reagent and potentially a double coupling strategy.

Materials:

  • Rink Amide resin (0.1 mmol scale)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate:

    • In a separate vial, dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Pre-activate for 1-5 minutes.

    • Add the activated solution to the resin and agitate for 2 hours.

    • Perform a ninhydrin test to check for complete coupling. If the test is positive (indicating free amines), perform a second coupling with a fresh solution of the activated azetidine derivative for another 2 hours.[6]

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence. Standard coupling times of 1-2 hours with HATU are typically sufficient for standard amino acids.

Protocol 2: On-Resin Macrocyclization

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support. This method often minimizes intermolecular side reactions.

Materials:

  • Peptide-on-resin from Protocol 1

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • DMF

  • DIPEA

Procedure:

  • Final N-terminal Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the linear peptide as described in Protocol 1, step 2.

  • On-Resin Cbz Deprotection (Catalytic Hydrogenolysis):

    • Wash the resin with MeOH (3x).

    • Suspend the resin in MeOH and add Pd/C (0.1 eq.).

    • Stir the suspension under a hydrogen atmosphere at room temperature for 4-6 hours.[4][5]

    • Monitor the reaction by LC-MS analysis of a small cleaved sample.

    • Once complete, filter the resin and wash thoroughly with MeOH and DMF to remove the catalyst.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, dissolve DEPBT (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature for 24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

Protocol 3: Cleavage, Deprotection, and Purification

This final protocol details the cleavage of the macrocyclic peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Cyclized-peptide-on-resin from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The azetidine ring is stable under these conditions.[1][2][3]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation:

    • Concentrate the combined filtrates under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification:

    • Dry the crude peptide pellet.

    • Purify the macrocyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Expected Outcomes

The incorporation of an azetidine-2-carboxylic acid residue is expected to significantly improve the yield of macrocyclization, especially for smaller ring sizes, when compared to their all-amino acid (homodetic) counterparts.

Ring SizeAzetidine-Modified Peptide Yield (%)Homodetic Peptide Yield (%)Fold Improvement
Tetrapeptide2555x
Pentapeptide4015~2.7x
Hexapeptide6545~1.4x

Table adapted from comparative studies on azetidine-containing peptides. Yields are approximate and will vary based on the specific peptide sequence and reaction conditions.[2]

Visualization of Key Concepts

Chemical Structure of the Building Block

cluster_Cbz Cbz Group cluster_Azetidine Azetidine Core cluster_tBu tert-Butyl Ester Cbz_O1 O Cbz_C1 C Cbz_C1->Cbz_O1 Cbz_O2 O Cbz_C1->Cbz_O2 Aze_N N Cbz_C1->Aze_N Cbz_CH2 CH₂ Cbz_O2->Cbz_CH2 Cbz_Ph Ph Cbz_CH2->Cbz_Ph Aze_C2 C Aze_N->Aze_C2 Aze_C3 CH₂ Aze_C2->Aze_C3 tBu_C1 C Aze_C2->tBu_C1 H H Aze_C2->H H Aze_C4 CH₂ Aze_C3->Aze_C4 Aze_C4->Aze_N tBu_O1 O tBu_C1->tBu_O1 tBu_O2 O tBu_C1->tBu_O2 tBu_C2 C(CH₃)₃ tBu_O2->tBu_C2

Caption: Structure of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate.

Orthogonal Deprotection Scheme

cluster_Cbz_removal Cbz Removal (Orthogonal) cluster_final_cleavage Final Cleavage Peptide Peptide-Resin(-SideChain(tBu)-Aze(Cbz)-) Cbz_removal H₂, Pd/C (Catalytic Hydrogenolysis) Peptide->Cbz_removal Selective N-Deprotection Peptide_NH Peptide_NH Cbz_removal->Peptide_NH Peptide-Resin(-SideChain(tBu)-Aze(H)-) Final_cleavage TFA/TIS/H₂O (Strong Acid) Final_Product Final_Product Final_cleavage->Final_Product Final Macrocycle Peptide_NH->Final_cleavage Global Deprotection

Caption: Orthogonal deprotection strategy for the Cbz and tBu groups.

Conclusion and Future Perspectives

The use of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate represents a significant advancement in the field of macrocyclic peptide synthesis. Its ability to act as a potent turn-inducing element facilitates the efficient synthesis of otherwise challenging small- to medium-sized macrocycles. The orthogonal protecting groups provide the synthetic flexibility required for modern drug discovery campaigns, enabling both efficient solid-phase synthesis and opportunities for late-stage functionalization. By understanding the underlying scientific principles and adhering to the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of novel macrocyclic peptide therapeutics.

References

  • Spicer, C. D., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • Spicer, C. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Gyros Protein Technologies. (2019). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Spicer, C. D., et al. (2024). Synthesis and functionalization of azetidine-containing small macrocyclic peptides. Chemistry – A European Journal. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ACS Publications. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. [Link]

  • Spicer, C. D., et al. (2024). Synthesis and functionalization of azetidine-containing small macrocyclic peptides. PubMed. [Link]

  • White, C. J., & Yudin, A. K. (2012). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. [Link]

  • Cordier, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Inserra, M., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. The 2D NMR correlations of compounds 1–3. [Link]

  • Morita, H., et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Huber, T., et al. (2021). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Frontiers in Chemistry. [Link]

  • Pesch, J., et al. (2017). Green Chemistry. [Link]

  • Berman, H. M., et al. (1969). The Crystal and Molecular Structure of L-azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. PubMed. [Link]

  • de Bont, D. B. A., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. [Link]

  • Morita, H., et al. (2010). Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PubMed. [Link]

  • White, C. J., & Yudin, A. K. (2013). Global Analysis of Peptide Cyclization Efficiency. SciSpace. [Link]

  • Klaubert, T. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Azetidine-2-Carboxylate (Aze) Coupling Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze-OtBu) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze-OtBu) .

Because Cbz-Aze-OtBu is a fully protected building block, utilizing it in a coupling reaction requires the selective deprotection of either the C-terminus (yielding Cbz-Aze-OH) or the N-terminus (yielding H-Aze-OtBu). Both pathways present unique stereochemical challenges. Azetidine-2-carboxylic acid (Aze) is a highly strained, four-membered cyclic homologue of proline, making it exceptionally prone to racemization (epimerization) during peptide synthesis.

This guide provides mechanistic insights, quantitative data, and field-proven, self-validating protocols to maintain chiral integrity throughout your workflows.

Part 1: Mechanistic FAQ (The "Why")

Q1: I am activating Cbz-Aze-OH. Why does it racemize more easily than standard Fmoc/Cbz-protected amino acids? A: The root cause is the severe ring strain of the 4-membered azetidine ring. The C-C-C bond angles are compressed to ~90°, deviating significantly from the ideal tetrahedral angle (109.5°). To compensate, the exocyclic bonds (including the C-H bond at the α -carbon) adopt higher s-character. Higher s-character holds the electrons closer to the nucleus, rendering the α -proton highly acidic. While urethane protecting groups like Cbz typically prevent racemization via the oxazolone pathway, the increased acidity of Aze makes it highly susceptible to direct enolization 1. When a strong base (like DIPEA) is present during activation, it rapidly abstracts this proton, leading to a loss of chiral integrity.

Q2: I am coupling an activated amino acid to H-Aze-OtBu. Why is the incoming amino acid racemizing? A: H-Aze-OtBu is a sterically hindered secondary amine. The nucleophilic nitrogen is locked within the cyclic structure, which drastically slows down the kinetics of the amide bond formation. Because the coupling is slow, the activated incoming amino acid remains in the reaction mixture for a prolonged period. This extended lifetime, especially in the presence of a base, allows the activated acid to undergo intramolecular cyclization into a 5(4H)-oxazolone intermediate 2. The oxazolone rapidly racemizes before the Aze amine can successfully open the ring to form the peptide bond.

Q3: Which coupling reagents and bases should I use to minimize these issues? A: The strategy depends on which end of the Aze molecule you are reacting:

  • Activating Cbz-Aze-OH: You must eliminate strong bases to prevent direct enolization. Use base-free conditions like DIC/Oxyma Pure , or if a base is absolutely required, use a highly racemization-resistant phosphonium reagent like DEPBT 3.

  • Coupling to H-Aze-OtBu: You must accelerate the reaction to outpace oxazolone formation. Use highly reactive coupling agents like HATU/HOAt or T3P (Propylphosphonic anhydride) 4.

Part 2: Mechanistic Visualization

The following diagram illustrates the two distinct pathways of racemization encountered depending on whether Aze acts as the activated acid or the nucleophilic amine.

AzeRacemization cluster_0 Pathway A: Activating Cbz-Aze-OH cluster_1 Pathway B: Coupling to H-Aze-OtBu A1 Cbz-Aze-OH (Carboxylic Acid) A2 Activated Cbz-Aze-O-X (Active Ester) A1->A2 Coupling Reagent A3 Direct Enolization (Base abstracts α-proton) A2->A3 Strong Base A4 Racemized Cbz-Aze-O-X (D/L Mixture) A3->A4 Loss of Chirality B1 Incoming AA-OH + H-Aze-OtBu B2 Activated AA-O-X (Slow coupling) B1->B2 Activation B3 Oxazolone Formation (Cyclization of AA) B2->B3 Steric Hindrance B4 Racemized AA-Aze-OtBu (Epimerized Product) B3->B4 Ring Opening

Racemization pathways: Direct enolization of activated Aze vs. Oxazolone formation of incoming AA.

Part 3: Quantitative Data Summary

The table below summarizes the expected epimerization rates when activating Cbz-Aze-OH under various coupling conditions. Eliminating the base or using highly specialized reagents is critical.

Coupling ReagentBase UsedAdditiveTemp (°C)Typical Epimerization (%)
HATUDIPEANone2515.0 - 25.0
HATUsym-CollidineNone255.0 - 10.0
DICNoneHOBt0 to 252.0 - 5.0
DICNoneOxyma Pure0 to 25< 2.0
DEPBTDIPEANone0 to 25< 1.0
T3PDIPEANone25< 2.0

Part 4: Self-Validating Experimental Protocols

Protocol A: Racemization-Free Activation of Cbz-Aze-OH (Base-Free Method)

Causality: By utilizing Diisopropylcarbodiimide (DIC) and Oxyma Pure, we form a highly reactive ester without the need for a tertiary amine base. The absence of a base completely shuts down the direct enolization pathway shown in Pathway A.

Step-by-Step Methodology:

  • Preparation: Dissolve Cbz-Aze-OH (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF (concentration ~0.2 M) and cool the mixture to 0°C in an ice bath.

  • Activation: Add DIC (1.0 eq) dropwise to the cooled solution. Stir for 10 minutes at 0°C.

  • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You should observe >95% conversion to the Oxyma active ester mass, confirming activation is complete before the amine is introduced.

  • Coupling: Add the target primary amine (0.9 eq) to the activated mixture.

  • Completion: Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 2: Perform a chiral HPLC analysis on the crude mixture. The D-enantiomer peak should integrate to <2%.

Protocol B: High-Efficiency Coupling to H-Aze-OtBu using T3P

Causality: T3P (Propylphosphonic anhydride) generates an extremely reactive intermediate that forces the sterically hindered secondary amine of H-Aze-OtBu to react rapidly. This minimizes the time the incoming amino acid spends in the activated state, preventing the oxazolone formation shown in Pathway B.

Step-by-Step Methodology:

  • Preparation: Dissolve the incoming N-protected amino acid (1.2 eq) and H-Aze-OtBu (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (concentration ~0.3 M).

  • Base Addition: Add DIPEA (3.0 eq) and cool the reaction vessel to 0°C. (Note: Base is required here to neutralize the hydrochloride salt of the amine and facilitate T3P activation).

  • Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Completion: Stir the reaction at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Perform a Chloranil test (specific for secondary amines) on a small aliquot of the reaction mixture. A negative result (no blue/green color) confirms the complete consumption of H-Aze-OtBu, validating that the coupling outpaced any potential side reactions.

References

  • Title: Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis.
  • Title: Peptide Coupling Reagents, More than a Letter Soup.
  • Title: Custom Peptide Synthesis (Racemization suppression with HOBt/Carbodiimides).
  • Title: Method for producing N-alkylamino acids and peptides including N-alkylamino acid (EP 4414374 A1).

Sources

Optimization

Troubleshooting incomplete deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Welcome to the technical support center for troubleshooting the deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the deprotection of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the sequential or one-pot removal of the benzyloxycarbonyl (Cbz) and tert-Butyl (Boc) protecting groups from this key synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you achieve clean, complete, and high-yield deprotection.

The successful synthesis of the target molecule, (S)-azetidine-2-carboxylic acid, a valuable proline analog, hinges on the efficient cleavage of both the N-Cbz and the C-terminal tert-butyl ester protecting groups. Incomplete reactions not only reduce yield but also introduce challenging purification steps. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues.

Section 1: Troubleshooting Incomplete N-Cbz Deprotection (Hydrogenolysis)

The removal of the Cbz group is most commonly achieved via catalytic hydrogenolysis. While effective, this heterogeneous reaction is susceptible to a variety of issues that can prevent it from proceeding to completion.

Q1: My Cbz deprotection reaction has stalled. TLC analysis shows a significant amount of starting material remaining even after several hours. What is the likely cause?

This is a classic symptom of catalyst inactivation or "poisoning". The palladium catalyst is a finely tuned system that can be easily inhibited.

Possible Causes & Solutions:

  • Catalyst Poisoning: The activity of the palladium on carbon (Pd/C) catalyst can be severely diminished by impurities.[1] Sulfur-containing compounds are notorious poisons. Additionally, the product amine itself can coordinate to the palladium surface, leading to product inhibition, which slows the reaction as it progresses.[2][3]

    • Solution 1: Assess Reagent Purity: Ensure your starting material and solvents are of high purity and free from sulfur contaminants.

    • Solution 2: Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 10 mol% to 20 mol% by weight).[2]

    • Solution 3: Add a Weak Acid: To mitigate product inhibition, add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the newly formed amine, preventing it from coordinating with the palladium catalyst.[3]

  • Poor Catalyst Quality or Age: The activity of Pd/C can vary significantly between batches and degrade over time.

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier. For particularly stubborn substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[1]

  • Insufficient Hydrogen Delivery: For the reaction to proceed, hydrogen gas must effectively interact with the substrate at the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation to maintain the catalyst in suspension and maximize gas-liquid mass transfer.[1] For reactions run under a hydrogen balloon, ensure the balloon remains inflated and refresh the hydrogen atmosphere if necessary.

Q2: The reaction is sluggish, and my starting material is not fully dissolved in the solvent. Could this be the problem?

Absolutely. Poor solubility is a common barrier in heterogeneous catalysis. If the substrate is not fully dissolved, its access to the catalyst's active sites is severely limited.[3]

Possible Causes & Solutions:

  • Sub-optimal Solvent: While methanol and ethanol are common solvents for hydrogenolysis, the solubility of your protected azetidine derivative may be limited.

    • Solution: Perform small-scale solubility tests with alternative solvents or solvent mixtures. Tetrahydrofuran (THF), ethyl acetate (EtOAc), or mixtures of these with alcohols can significantly improve solubility.[3]

  • Low Temperature: Room temperature may not be sufficient to achieve complete dissolution or provide enough energy for the reaction.

    • Solution: Moderately increasing the temperature (e.g., to 40-50 °C) can improve both solubility and reaction rate.[3]

Q3: I cannot use hydrogen gas due to safety constraints. What are reliable alternatives for Cbz removal?

Transfer hydrogenation is an excellent and often safer alternative to using pressurized hydrogen gas.[4] This method uses a hydrogen donor molecule in the presence of the palladium catalyst.

Alternative Deprotection Methods:

MethodReagentsTypical ConditionsAdvantages & Considerations
Transfer Hydrogenation Ammonium formate, Formic acid, or Cyclohexene with Pd/C[2][5]Methanol or Ethanol, Room Temp to RefluxAvoids H₂ gas; reactions can be very fast (minutes to hours). Ammonium formate and formic acid are common and effective donors.[2]
Acidic Cleavage HBr in Acetic Acid (e.g., 33%)[6]Room TemperatureUseful if the molecule is incompatible with hydrogenation. Caution: This is a very harsh method and will simultaneously cleave the acid-labile tert-butyl ester.[4]
Lewis Acid Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP)[7]Room TemperatureA milder alternative to HBr/AcOH that can tolerate other functional groups. However, it may also cleave the Boc group.[7]

Section 2: Troubleshooting Incomplete tert-Butyl Ester Deprotection (Acidolysis)

The tert-butyl ester is a robust protecting group, typically removed under strong acidic conditions. The primary challenge is ensuring complete cleavage without causing unwanted side reactions.

Q4: My Boc deprotection with TFA in DCM is incomplete. What should I try first?

Incomplete Boc deprotection is most often due to insufficient acid strength or concentration at the reaction site.[8]

Possible Causes & Solutions:

  • Insufficient Acid Strength/Concentration: The reaction requires a strong acid to protonate the ester and facilitate the loss of the stable tert-butyl cation.[9][10]

    • Solution 1: Increase TFA Concentration: The most straightforward solution is to increase the concentration of Trifluoroacetic acid (TFA). Moving from a 25-50% TFA/DCM mixture to neat TFA often resolves the issue.[11][12]

    • Solution 2: Check Reagent Quality: TFA is hygroscopic. Water contamination will reduce its effective acidity. Use a fresh bottle of TFA.[8]

    • Solution 3: Extend Reaction Time/Increase Temperature: Some sterically hindered esters require more forcing conditions.[8] Increase the reaction time from 1-2 hours to 4 hours or overnight, or gently warm the reaction.[12]

  • Poor Substrate Solubility: If the starting material is not fully soluble in DCM, the reaction will be slow.

    • Solution: While TFA often helps solubilize the substrate, if solubility remains an issue, consider alternative solvent systems like neat TFA or using HCl in 1,4-dioxane.[12]

Q5: I see new, less polar spots on my TLC plate after the deprotection reaction. What are these side products?

These are likely the result of alkylation by the tert-butyl cation generated during the deprotection.[13] This reactive electrophile can alkylate any nucleophilic sites on your molecule.

Side Reaction Mechanism & Prevention:

The mechanism of Boc deprotection proceeds via the formation of a stable tert-butyl cation.[14] This cation can be trapped by nucleophiles instead of being eliminated to isobutylene.

  • Problem: The azetidine nitrogen, once deprotected, could potentially be re-alkylated by a tert-butyl cation, though this is less common for the ester deprotection. More likely are reactions with other nucleophilic functional groups if present.

  • Solution: Use Scavengers: To prevent this, add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation.[8]

    • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), or water are effective scavengers. A typical cleavage "cocktail" might be 95:2.5:2.5 (TFA/Water/TIS).[8][10]

Q6: My molecule has other acid-sensitive groups. How can I remove the Boc group under milder conditions?

When TFA or HCl are too harsh, several milder methods can be employed. These are particularly useful when trying to selectively cleave the tert-butyl ester without affecting other protecting groups.

Mild Deprotection Alternatives:

MethodReagentsTypical ConditionsAdvantages & Considerations
Lewis Acid Catalysis Ytterbium triflate (Yb(OTf)₃)Nitromethane, 45-50 °CHighly selective for tert-butyl esters in the presence of other esters (e.g., methyl, benzyl).
Oxalyl Chloride/Methanol Oxalyl Chloride in MethanolRoom TemperatureReported for mild N-Boc deprotection and may be adaptable for tert-butyl esters.[15][16] The reaction is believed to proceed via in-situ generation of HCl.[17]
Aqueous Phosphoric Acid H₃PO₄ in WaterAn environmentally benign method for deprotecting tert-butyl carbamates and esters.[18]

Section 3: General FAQs and Analytical Monitoring

Q7: How can I effectively monitor the progress of my deprotection reactions?

Monitoring the reaction is critical to avoid incomplete reactions or over-exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): This is the fastest method.[8]

    • Cbz Removal: The product (Boc-azetidine-2-carboxylic acid) will be more polar (lower Rf) than the starting material.

    • Boc Removal: The product ((S)-N-Cbz-azetidine-2-carboxylic acid) will also be more polar (lower Rf) than the starting material.

    • Full Deprotection: The final product, (S)-azetidine-2-carboxylic acid, is a highly polar amino acid and will likely remain at the baseline in many common solvent systems (e.g., EtOAc/Hexane). You may need a more polar system like DCM/MeOH with a trace of acetic acid or ammonia to see it move. Staining with ninhydrin is essential, as it will produce a colored spot for the free secondary amine of the final product.[12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to monitor the disappearance of the starting material peak and the appearance of the product peak while confirming their respective masses.[11]

  • NMR Spectroscopy: Can be used to confirm reaction completion by observing the disappearance of the characteristic signals of the protecting groups:

    • Boc group: A sharp singlet for the 9 protons of the tert-butyl group around 1.4 ppm.[12]

    • Cbz group: Aromatic proton signals around 7.3 ppm and the benzylic CH₂ signal around 5.1 ppm.

Q8: What is the best strategy for purifying the final product, (S)-azetidine-2-carboxylic acid?

As a free amino acid, the final product is zwitterionic and can be challenging to purify via standard silica gel chromatography.

  • Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water/isopropanol) can be effective.

  • Salt Formation: The product can be isolated and purified as a salt, such as the hydrochloride or dicyclohexylamine salt, which may have better crystallization properties.[19]

Section 4: Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis for Cbz Deprotection
  • Dissolve tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (1 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of approximately 0.1 M.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight relative to the starting material).

  • Purge the flask with an inert gas (Nitrogen or Argon), then introduce hydrogen gas (typically via a balloon or by connecting to a hydrogenation apparatus at 1 atm to 50 psi).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-16 hours.

  • Upon completion, carefully purge the flask with an inert gas again to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the crude tert-Butyl L-azetidine-2-carboxylate.

Protocol 2: Standard Acidolysis for tert-Butyl Ester Deprotection
  • Dissolve the tert-butyl ester-protected substrate (1 equiv) in Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • If scavengers are needed, add triisopropylsilane (TIS) (1-2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA) dropwise (typically a 1:1 v/v mixture of DCM:TFA, or neat TFA for resistant substrates).[12]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Remove the solvent and excess TFA in vacuo. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or isopropanol (repeat 2-3 times).[14]

  • The resulting crude product can be used directly as the TFA salt or subjected to an aqueous workup (e.g., neutralize with a base like NaHCO₃ and purify).

Section 5: Visualizations and Workflows

Deprotection Pathway```dot

// Paths Start -> Intermediate_Boc [label=" H₂, Pd/C "]; Start -> Intermediate_Cbz [label=" TFA "]; Intermediate_Boc -> End [label=" TFA "]; Intermediate_Cbz -> End [label=" H₂, Pd/C "]; }

Caption: A step-by-step guide for Cbz deprotection issues.

Troubleshooting Workflow: Incomplete Boc Deprotection

Boc_Troubleshooting decision decision action action start_node Incomplete Boc Deprotection decision_acid Using neat, fresh TFA? start_node->decision_acid Check... end_node Reaction Complete action_acid Increase TFA concentration (e.g., 50% -> neat) or use fresh TFA decision_acid->action_acid No decision_time Sufficient Reaction Time/Temp? decision_acid->decision_time Yes action_acid->decision_time action_time Extend reaction time (e.g., to 4h) or warm gently to RT decision_time->action_time No / Unsure decision_side Side Products Observed (TLC)? decision_time->decision_side Yes action_time->decision_side action_scav Add scavenger (e.g., TIS, water) decision_side->action_scav Yes decision_alt Still Incomplete or Substrate Sensitive? decision_side->decision_alt No action_scav->decision_alt decision_alt->end_node No action_alt Switch to alternative acid (e.g., 4M HCl in Dioxane) or milder Lewis Acid method decision_alt->action_alt Yes action_alt->end_node

Caption: A step-by-step guide for Boc deprotection issues.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection in peptide synthesis.
  • BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (n.d.). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • Google Patents. (n.d.). US4046889A - Azetidine-2-carboxylic acid derivatives.
  • ScienceDirect. (n.d.). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for Crude tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating tert-butyl-L-N-benzyloxycarbonylazetidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating tert-butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (Cbz-Aze-OtBu).

This protected unnatural amino acid is a critical building block in peptide synthesis and drug development. Its purification requires precise control over mobile phase polarity to separate the lipophilic ester product from highly polar unreacted starting materials (like Cbz-Aze-OH) and coupling byproducts. To ensure high scientific integrity, this guide is built as a self-validating system : every protocol step is grounded in mathematical chromatography principles rather than trial and error.

Module 1: System Diagnostics & Data Presentation

To establish a self-validating protocol, we must translate Thin Layer Chromatography (TLC) Retention Factor ( Rf​ ) into Column Volumes (CV). The mathematical relationship is CV=1/Rf​ [1]. The separation quality between your product and an impurity is defined by ΔCV=CVimpurity​−CVproduct​ [2]. For a successful isocratic flash separation, you must target a ΔCV≥2 [3].

Table 1: TLC to Flash Scaling Data for Cbz-Aze-OtBu vs. Cbz-Aze-OH (Stationary Phase: Normal Phase Silica Gel; Mobile Phase: Hexane/Ethyl Acetate)

Solvent System (Hex/EtOAc) Rf​ (Cbz-Aze-OtBu) Rf​ (Cbz-Aze-OH)CV (Product)CV (Impurity) ΔCV (Resolution)
90:10 0.250.004.0 > 10 (Optimal)
80:20 0.450.052.220.017.8 (Good)
70:30 0.650.151.56.75.2 (Risk of co-elution upon scale-up)

Note: Cbz-Aze-OH is highly polar due to the free carboxylic acid, causing it to remain near the baseline in low-polarity solvent systems.

Module 2: Interactive Purification Workflow

Workflow A Crude Mixture (Cbz-Aze-OtBu + Impurities) B TLC Optimization (Hexane/EtOAc) A->B C Calculate ΔCV (Target ΔCV ≥ 2) B->C D Sample Loading (Dry Load on Silica) C->D E Flash Chromatography (Isocratic Elution) D->E F Fraction Analysis (UV 254 nm & TLC) E->F G Pure Cbz-Aze-OtBu (Concentration) F->G

Workflow for the chromatographic purification of crude Cbz-Aze-OtBu.

Module 3: Troubleshooting FAQs

Q1: My Cbz-Aze-OtBu product is co-eluting with unreacted Cbz-Aze-OH. How do I resolve this? Causality: Cbz-Aze-OH possesses a free carboxylic acid, rendering it highly polar and prone to strong hydrogen bonding with the silica stationary phase. Cbz-Aze-OtBu, having a tert-butyl ester, is neutral and lipophilic. If co-elution occurs, the mobile phase is too strong (excessive ethyl acetate), which compresses the ΔCV [2]. Solution: Decrease the ethyl acetate concentration to 10-15%. According to the1, if an analyte has an Rf​ of 0.4 in 40% EtOAc, it will have an Rf​ of ~0.2 in 20% EtOAc[1]. Target an Rf​ of 0.25–0.35 for Cbz-Aze-OtBu on your TLC plate to maximize resolution before running the column[4].

Q2: I am observing severe peak tailing during the flash run, reducing my isolated yield. Causality: While Cbz-Aze-OtBu is neutral, basic coupling reagents (e.g., DMAP) used during esterification interact strongly with the mildly acidic silanol groups (pKa ~4.5) on the silica gel. This causes severe streaking that contaminates late-eluting fractions. Solution: Implement a pre-column chemical intervention. Perform an aqueous wash with 5% citric acid or 1M HCl during the reaction workup to protonate and extract DMAP into the aqueous layer before chromatography. Do not add triethylamine (TEA) to the eluent; while TEA sharpens basic peaks, it will cause the DMAP impurity to elute rapidly and co-elute with your neutral product[5].

Q3: The product degraded or precipitated on the column, yielding a lower mass than expected. Causality: Poor solubility of the crude mixture in the starting mobile phase (e.g., 90:10 Hexane/EtOAc) causes the sample to precipitate at the column head. This leads to broad, overlapping bands, high backpressure, and apparent mass loss. Solution: Utilize the dry-loading technique. This creates a self-validating, perfectly narrow injection band regardless of the analyte's solubility in the mobile phase[5].

Q4: How do I scale up my purification from a 100 mg test to a 10 g crude batch? Causality: Successful scale-up relies on maintaining a constant ΔCV and proportional column loading capacity[2]. Solution: Once a ΔCV≥2 is confirmed via TLC, you can safely load up to 5-10% of the column's silica mass[3]. For a 10 g crude batch, use a 120 g or 220 g flash cartridge and run the exact isocratic method developed on the TLC plate[4].

Module 4: Standard Operating Procedure (SOP)

Step 1: TLC Method Development

  • Spot the crude mixture alongside pure reference standards (if available) on a normal-phase silica TLC plate.

  • Develop plates in 5%, 10%, and 20% Ethyl Acetate in Hexanes.

  • Visualize under UV light (254 nm) taking advantage of the UV-active Cbz protecting group.

  • Select the solvent ratio that places the Cbz-Aze-OtBu spot at an Rf​ of 0.25 to 0.35[4].

Step 2: Dry Loading Preparation

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask at a 1:3 or 1:4 mass ratio (crude:silica)[3].

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is achieved.

Step 3: Column Equilibration & Loading

  • Select a flash column size based on a 5-10% loading capacity (e.g., 40 g column for 2 g of crude)[3].

  • Equilibrate the column with 3 Column Volumes (CV) of the optimized solvent system (e.g., 90:10 Hexanes/EtOAc).

  • Carefully pour the dry-loaded silica powder onto the top frit of the column, ensuring an even, flat bed[5].

Step 4: Elution and Fraction Analysis

  • Run the column isocratically at the optimized flow rate (e.g., 40 mL/min for a 40 g column)[1].

  • Monitor the elution via an inline UV detector at 254 nm.

  • Confirm the purity of the collected fractions using the optimized TLC method.

  • Pool the pure fractions and concentrate under reduced pressure at 35°C to yield purified Cbz-Aze-OtBu.

Module 5: References
  • SOP: FLASH CHROMATOGRAPHY , University of Cape Town. URL:

  • How to Optimize TLC to Enhance Purification by Flash Chromatography , Biotage. URL:

  • General methods for flash chromatography using disposable columns , Molecular Diversity (via PMC). URL:

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps , Teledyne ISCO. URL:

Sources

Optimization

Minimizing side reactions in tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate ester hydrolysis

Welcome to the technical support center for the hydrolysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that success lies in the details—not just in the "what," but in the "why." This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you minimize side reactions and maximize yield and purity.

The Challenge: A Balancing Act of Selectivity

The hydrolysis of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate to its corresponding carboxylic acid is a deceptively challenging step. The molecule contains three distinct functionalities, each with its own reactivity profile:

  • The tert-Butyl (t-Bu) Ester: A sterically hindered ester designed for cleavage under acidic conditions. It is exceptionally stable to basic and nucleophilic conditions.[1]

  • The Benzyloxycarbonyl (Cbz or Z) Group: A standard amine protecting group, stable to a range of conditions but labile to strong acids and catalytic hydrogenolysis.[2]

  • The Azetidine Ring: A strained, four-membered heterocycle. This ring system is susceptible to nucleophilic attack and ring-opening under harsh conditions, particularly strong acids.[3][4][5][6]

The primary goal is to cleave the t-Bu ester selectively without compromising the Cbz group or the integrity of the azetidine ring, all while preserving the stereochemistry at the C2 position.

cluster_main Hydrolysis Pathways cluster_side Potential Side Reactions SM Starting Material (t-Bu-Cbz-Azetidine) DP Desired Product (Cbz-Azetidine-COOH) SM->DP Selective Hydrolysis SP1 Side Product 1 (Cbz Cleavage) SM->SP1 Harsh Acid SP2 Side Product 2 (Ring Opening) SM->SP2 Strong Nucleophile or Acid SP3 Side Product 3 (Racemization) SM->SP3 Strong Base start Problem Observed? p1 LCMS shows loss of Cbz group start->p1 p2 Low yield, unknown polar impurities start->p2 p3 Reaction is incomplete or slow start->p3 p4 Product shows loss of optical activity start->p4 cause1 Cause: Acid is too strong or reaction time is too long. p1->cause1 cause2 Cause: Azetidine ring-opening due to harsh conditions. p2->cause2 cause3 Cause: Insufficient acid, low temp, or poor solubility. p3->cause3 cause4 Cause: Basic conditions causing enolization and racemization. p4->cause4 sol1 Solution: 1. Reduce TFA concentration. 2. Lower reaction temperature. 3. Switch to milder ZnBr₂ method. cause1->sol1 sol2 Solution: 1. Avoid high temperatures. 2. Ensure anhydrous conditions. 3. Use Lewis acids instead of protic acids. cause2->sol2 sol3 Solution: 1. Increase acid equivalents. 2. Allow longer reaction time. 3. Add a co-solvent for solubility. cause3->sol3 sol4 Solution: Strictly avoid basic hydrolysis. Use optimized acidic protocols. cause4->sol4

Sources

Troubleshooting

Resolving solubility issues of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate in polar aprotic solvents

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with tert-Butyl-L-N-benzyloxycarbonylazetidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly referred to as Z-L-Aze-OtBu or Cbz-L-Aze-OtBu, CAS: 153704-88-2)[1].

As a highly protected cyclic amino acid derivative, Z-L-Aze-OtBu is a critical building block for incorporating azetidine-2-carboxylic acid (a proline surrogate) into peptide sequences and small-molecule APIs. However, its unique structural features often lead to unexpected solubility issues in standard polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This guide synthesizes field-proven methodologies and thermodynamic principles to resolve these bottlenecks.

Part 1: The Mechanistic Root of the Problem

To troubleshoot effectively, we must first understand the causality behind the precipitation or incomplete dissolution of Z-L-Aze-OtBu.

The Lipophilicity vs. Polarity Paradox Z-L-Aze-OtBu possesses an azetidine ring flanked by two highly lipophilic protecting groups: a benzyloxycarbonyl (Z/Cbz) group on the nitrogen and a tert-butyl (tBu) ester on the carboxylate. These groups effectively shield the polar core of the molecule, rendering it highly hydrophobic. While polar aprotic solvents like DMF and DMSO are excellent at disrupting hydrogen bonds in standard peptide synthesis, they possess high dielectric constants. When the concentration of Z-L-Aze-OtBu is high, the solvent's polarity can thermodynamically favor the "hydrophobic collapse" of the Z and tBu groups, leading to crystallization and macroscopic precipitation.

The Anti-Solvent Effect of Moisture Polar aprotic solvents are notoriously hygroscopic. Even trace amounts of absorbed atmospheric moisture (water) act as a potent anti-solvent for highly lipophilic protected amino acids. Water drastically shifts the dielectric constant of the microenvironment, forcing the hydrophobic Z-L-Aze-OtBu molecules to aggregate.

Mechanism Z_Aze Z-L-Aze-OtBu (Highly Lipophilic) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Z_Aze->Solvent Dissolution Moisture Atmospheric Moisture Absorption Solvent->Moisture Hygroscopic Dielectric Increase in Solvent Dielectric Constant Moisture->Dielectric Hydrophobic Hydrophobic Collapse (Z & tBu cluster) Dielectric->Hydrophobic Nucleation Crystal Nucleation Hydrophobic->Nucleation Precipitation Macroscopic Precipitation Nucleation->Precipitation

Mechanistic pathway of moisture-induced precipitation of Z-L-Aze-OtBu in polar aprotic solvents.

Part 2: Troubleshooting FAQs

Q1: My Z-L-Aze-OtBu precipitates in DMF during stock solution preparation. How do I fix this? A: First, verify the water content of your DMF. If the water content exceeds 0.05% (measured via Karl Fischer titration), moisture is acting as an anti-solvent. Switch to a fresh bottle of anhydrous DMF or dry your current batch over activated 3Å molecular sieves. If the solvent is strictly anhydrous, the issue is likely thermodynamic. The dissolution of highly protected amino acids is endothermic; gently warming the solution to 30–35°C while sonicating will usually force the compound into solution without risking thermal degradation of the protecting groups.

Q2: Can I use alternative solvent systems if DMSO or DMF fails for my specific reaction? A: Yes. Recent advancements in peptide synthesis have proven that Tetrahydrofuran (THF) and Acetonitrile (ACN) are not only viable alternatives to DMF but often superior. THF, being a less polar aprotic solvent, is exceptionally effective at solvating highly lipophilic molecules like Z-L-Aze-OtBu. Research has demonstrated that replacing DMF with THF or ACN can yield products in higher purity and significantly reduce racemization during coupling steps[2]. Furthermore, regulatory pressures (such as REACH classifications) are increasingly pushing the industry away from reprotoxic solvents like DMF toward greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF)[3].

Q3: Is it safe to use co-solvents to force dissolution? A: Absolutely. If you are locked into using DMF or DMSO for downstream compatibility, adding 10–20% (v/v) of Dichloromethane (DCM) or THF acts as a powerful solubilizing bridge. The less polar co-solvent solvates the Z and tBu groups, while the primary polar aprotic solvent remains available to solvate activated intermediates during coupling.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your workflow.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Achieve a stable 0.5 M stock solution of Z-L-Aze-OtBu without precipitation.

  • Solvent Validation: Perform a Karl Fischer titration on the target solvent (e.g., DMF or NMP). Ensure water content is ≤ 0.05%.

  • Thermal Equilibration: Weigh the required mass of Z-L-Aze-OtBu into a dry, argon-purged vial. Allow the solid to equilibrate to room temperature (25°C) if stored at 4°C to prevent condensation.

  • Incremental Addition: Add 80% of the total required anhydrous solvent.

  • Endothermic Compensation: Place the vial in an ultrasonic bath pre-heated to 35°C. Sonicate for 5–10 minutes until the solution is completely clear.

  • Volume Adjustment: Allow the solution to cool to 25°C, then top off to the final volume with the remaining 20% of solvent. Store under an inert atmosphere (Argon/N2).

Protocol B: Solvent-Switching Strategy for Coupling Reactions

Objective: Substitute DMF with THF/ACN to resolve persistent solubility or racemization issues[2].

  • Resin Swelling (If applicable): If performing solid-phase synthesis, swell the resin in a 1:1 mixture of THF/DCM rather than pure DMF.

  • Activation: Dissolve Z-L-Aze-OtBu (1.0 eq) and your coupling additive (e.g., OxymaPure, 1.0 eq) in anhydrous THF.

  • Coupling: Add the carbodiimide (e.g., DIC, 1.0 eq) to the THF solution. The lower polarity of THF stabilizes the activated ester and prevents the hydrophobic collapse of the azetidine derivative, ensuring maximum coupling efficiency.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility behaviors of Z-L-Aze-OtBu across various solvents based on polarity indices and empirical lipophilicity data.

SolventClassificationPolarity IndexZ-L-Aze-OtBu Solubility ProfileRecommended Action if Issues Arise
THF Low-Polar Aprotic4.0Excellent (>0.5 M)Standardize as primary solvent or co-solvent.
DCM Non-Polar3.1Excellent (>0.5 M)Use as a co-solvent (10-20%) with DMF/DMSO.
DMF Polar Aprotic6.4Moderate (Prone to crashing)Ensure strictly anhydrous conditions; warm to 35°C.
DMSO Highly Polar Aprotic7.2Poor to Moderate Avoid for stock solutions; use THF/ACN instead.
ACN Polar Aprotic5.8Good Use as a greener alternative to DMF[2].

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly diagnose and resolve Z-L-Aze-OtBu solubility bottlenecks in real-time.

Workflow Start Solubility Issue Detected (Precipitation/Cloudiness) CheckWater Check Solvent Water Content (Karl Fischer Titration) Start->CheckWater IsWet Water > 0.05%? CheckWater->IsWet DrySolvent Dry over 3Å Molecular Sieves or use fresh anhydrous solvent IsWet->DrySolvent Yes CheckTemp Check Ambient Temperature IsWet->CheckTemp No DrySolvent->CheckTemp IsCold Temp < 25°C? CheckTemp->IsCold WarmSolvent Gently warm to 30-35°C and sonicate IsCold->WarmSolvent Yes CoSolvent Add Co-solvent (e.g., 10-20% THF or DCM) IsCold->CoSolvent No Success Clear Solution Achieved Proceed to Synthesis WarmSolvent->Success CoSolvent->Success

Decision tree for resolving Z-L-Aze-OtBu solubility issues in polar aprotic solvents.

References

  • e-biochem.com . tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (CAS: 153704-88-2). Retrieved from: [Link][1]

  • Jad, Y. E., et al. (2015) . Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. Royal Society of Chemistry. Retrieved from:[Link][2]

  • Wegner, K., et al. (2021) . Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 153-164. Taylor & Francis. Retrieved from:[Link][3]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate Couplings

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of tert-Butyl-L-N-benzyloxycarbonylazet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate (commonly abbreviated as Z-Aze-OtBu).

Because this molecule is fully protected, it cannot be coupled directly. You must first cleave either the Z group (to use the azetidine nitrogen as a nucleophile) or the tBu ester (to use the azetidine carboxylate as an electrophile). Regardless of the pathway, the azetidine-2-carboxylic acid (Aze) scaffold presents extreme steric challenges due to its rigid, four-membered heterocycle and secondary amine nature, which severely restricts conformational freedom[1].

Below, we break down the causality of these steric failures and provide field-proven, self-validating protocols to drive your couplings to completion.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like DCC or HBTU fail when coupling to or from the Aze scaffold? A1: The Aze ring's secondary amine and the adjacent bulky protecting groups (Z and tBu) create a high-energy transition state. The incoming activated acyl species is physically blocked from approaching the nitrogen at the optimal Bürgi-Dunitz trajectory. Standard carbodiimides (DCC/DIC) or benzotriazole-based reagents (HBTU) lack the profound electrophilicity required to overcome this activation energy barrier, leading to incomplete reactions or significant epimerization[2].

Q2: Which coupling reagents are structurally suited to overcome azetidine's steric bulk? A2: You must utilize highly reactive uronium/aminium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU) to drive the reaction forward[3]. 4 offers coupling efficiencies comparable or superior to HATU for sterically hindered secondary amines[4]. It benefits from the excellent leaving group ability of Oxyma and the high solubility of its morpholino-containing iminium moiety, while posing a much lower risk of explosion than HOAt-based reagents[3].

Q3: How do I prevent racemization when activating the Aze carboxylate? A3: Prolonged activation times required for hindered carboxylates increase the lifespan of the highly reactive uronium intermediate, promoting oxazolone formation (the primary pathway for racemization). To suppress this, use COMU combined with a weak, non-nucleophilic base like TMP (2,4,6-trimethylpyridine) instead of DIPEA. The Oxyma leaving group in COMU is highly effective at suppressing racemization while maintaining rapid coupling kinetics[3].

Part 2: Troubleshooting Guide

Issue 1: Incomplete coupling when adding an amino acid to H-Aze-OtBu (Aze as Nucleophile)
  • Root Cause: The secondary amine of the deprotected azetidine ring is highly hindered by the adjacent tert-butyl ester, preventing standard active esters (like OBt or OAt) from docking.

  • Solution: Switch to an Acyl Fluoride activation strategy. Acyl fluorides are significantly smaller than OBt/OAt active esters, allowing them to penetrate the steric bulk of the Aze ring[2]. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ[4].

Issue 2: Poor yield during tBu or Z deprotection
  • Root Cause: The dense steric shielding of the Z-Aze-OtBu molecule can prevent solvated acids (TFA) or catalysts (Pd/C) from efficiently reaching the protecting groups.

  • Solution: Increase the reaction temperature slightly (e.g., 35°C) during acidolysis of the tBu group, or utilize microwave-assisted deprotection to increase molecular kinetic energy and expose the shielded functional groups.

Part 3: Quantitative Data on Coupling Reagents

The following table summarizes the relative reactivity and properties of coupling reagents when applied specifically to hindered amino acids like azetidine-2-carboxylic acid.

Coupling ReagentActive Ester GeneratedRelative Reactivity for AzeRacemization SuppressionSafety / Handling Profile
HBTU / PyBOP OBtLow to ModerateModerateExplosive risk (HOBt-based)
HATU OAtVery HighGoodExplosive risk (HOAt-based)
COMU OxymaVery HighExcellentSafer (Oxyma-based)
TFFH Acyl FluorideExtreme (Best for bulk)ModerateGenerates corrosive byproducts

Data synthesized from authoritative peptide synthesis guidelines[2][4].

Part 4: Experimental Protocols

Protocol A: Coupling Z-Aze-OH to a Sterically Hindered Amine using COMU

This protocol utilizes Aze as an electrophile and includes a self-validating visual check.

  • tBu Deprotection: Treat Z-Aze-OtBu with 50% TFA in anhydrous DCM for 2 hours at room temperature to cleave the tBu ester. Evaporate and co-evaporate with toluene 3 times to yield the free acid, Z-Aze-OH.

  • Pre-activation: Dissolve Z-Aze-OH (1.0 eq) and COMU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) dropwise at 0°C.

    • Self-Validation Step: Watch for a distinct color change. The solution will turn yellow/orange, visually confirming the successful formation of the highly reactive Oxyma active ester[3]. Allow pre-activation to proceed for exactly 3 minutes.

  • Coupling: Add the pre-activated Z-Aze-Oxyma solution to the target amine (0.8 eq).

  • Reaction: Stir at room temperature for 1-2 hours.

  • Monitoring: Perform a Chloranil test (if the target amine is secondary) or a Kaiser test (if primary) to validate reaction completion. A negative result validates success; a positive result dictates a second coupling cycle with 0.5 eq of reagents.

Protocol B: Acyl Fluoride Coupling to H-Aze-OtBu using TFFH

This protocol utilizes Aze as a nucleophile, leveraging the ultra-small atomic radius of fluorine to bypass steric clash.

  • Z Deprotection: Subject Z-Aze-OtBu to catalytic hydrogenation (H2 gas, 10% Pd/C) in methanol for 4 hours to remove the Z group, yielding H-Aze-OtBu. Filter through Celite and concentrate.

  • Acyl Fluoride Generation: In a dry flask, dissolve the incoming protected amino acid (1.5 eq) in anhydrous DCM. Add TFFH (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the acyl fluoride[2].

  • Coupling: Add the sterically hindered H-Aze-OtBu (1.0 eq) to the reaction mixture.

  • Reaction: Stir for 12-24 hours. The small size of the acyl fluoride allows it to overcome the steric shielding of the azetidine ring[4].

  • Workup: Wash the organic layer with 5% NaHCO3, 1M KHSO4, and brine. Dry over MgSO4 and concentrate under reduced pressure.

Part 5: Mandatory Visualizations

Decision Tree for Aze Coupling Strategy

AzeStrategy Start Z-Aze-OtBu (Fully Protected) Decide Which terminus needs coupling? Start->Decide N_term N-Terminus (Nucleophile) Decide->N_term Act as Amine C_term C-Terminus (Electrophile) Decide->C_term Act as Acid Deprotect_Z H2, Pd/C (Cleave Z group) N_term->Deprotect_Z Deprotect_tBu TFA / DCM (Cleave tBu ester) C_term->Deprotect_tBu Inter_N H-Aze-OtBu (Hindered Sec. Amine) Deprotect_Z->Inter_N Inter_C Z-Aze-OH (Hindered Carboxylate) Deprotect_tBu->Inter_C Strat_N Use Acyl Fluorides (TFFH) for minimal steric clash Inter_N->Strat_N Strat_C Use COMU / HATU for highly reactive active esters Inter_C->Strat_C

Caption: Decision tree for deprotecting and coupling the sterically hindered Z-Aze-OtBu scaffold.

COMU-Mediated Activation Mechanism

COMUMechanism Acid Z-Aze-OH Uronium Uronium Intermediate (Highly Reactive) Acid->Uronium + COMU COMU COMU + Base (DIPEA/TMP) COMU->Uronium ActiveEster Oxyma Active Ester (Sterically Accessible) Uronium->ActiveEster - Urea byproduct Product Peptide Bond (Coupled Aze) ActiveEster->Product + Amine Amine Incoming Amine (Nucleophile) Amine->Product

Caption: Mechanistic pathway of COMU activation overcoming the steric hindrance of Z-Aze-OH.

References

  • BenchChem . "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Source: benchchem.com. URL: 2

  • ResearchGate . "Derivatives of Oxyma for amide bond formation." Source: researchgate.net. URL: 3

  • Bachem . "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Source: bachem.com. URL: 4

  • NIH / University of Cambridge . "Peptide cages: bioinspired supramolecular architectures for next-generation applications." Source: nih.gov. URL: 1

Sources

Troubleshooting

Optimizing reaction time and temperature for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate derivatives

Welcome to the technical support center for the synthesis and optimization of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important building block. L-azetidine-2-carboxylic acid and its derivatives are crucial proline analogues used to probe and modify the secondary structure of peptides and are found in numerous enzyme inhibitors and other pharmaceuticals.[1][2] The introduction of the N-benzyloxycarbonyl (Cbz) and tert-butyl ester groups provides a synthetically versatile intermediate, but the optimization of its synthesis can present challenges related to yield, purity, and reaction kinetics.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve problems but also understand the underlying chemical principles.

I. Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis, which typically involves the tert-butylation of N-Cbz-L-azetidine-2-carboxylic acid.

Question 1: Why is my reaction yield consistently low or the reaction fails to go to completion?

Low conversion is one of the most frequent issues. It can stem from several factors, from reagent quality to the reaction equilibrium itself.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct esterification of a carboxylic acid with tert-butanol is thermodynamically unfavorable. The reaction requires significant activation of the carboxyl group.

    • Solution 1 (Reagent Choice): A common method for forming tert-butyl esters is the reaction of the N-protected amino acid with isobutylene gas in the presence of a strong acid catalyst like sulfuric acid.[3] However, a more modern and often higher-yielding approach involves using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP).[4]

    • Solution 2 (Acid Catalysis): For methods using tert-butyl acetate as the tert-butyl source, a strong acid catalyst is essential. Recent literature highlights the effectiveness of bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can dramatically improve reaction rates and yields by increasing the solubility of the starting material and powerfully catalyzing the reaction.[5]

  • Insufficient Temperature: While higher temperatures can accelerate many reactions, they must be carefully controlled here. The Cbz group's stability can be compromised at excessive temperatures.[6]

    • Pro-Tip: For most tert-butylation reactions of this type, a temperature range of 25-50 °C is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) is preferable to a large one.

  • Presence of Water: Moisture is detrimental to this reaction. Water can hydrolyze the activated carboxylic acid intermediate or compete with the tert-butylating agent, leading back to the starting material.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. If using reagents like potassium carbonate, ensure they are freshly dried.[7] Running the reaction under an inert atmosphere (Argon or Nitrogen) is highly recommended.[7]

Question 2: I'm observing a significant byproduct. What could it be and how do I prevent it?

Byproduct formation complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions:

  • Azetidine Ring Opening: The four-membered azetidine ring possesses significant ring strain (approx. 25.2 kcal/mol), making it susceptible to nucleophilic ring-opening, especially under acidic conditions.[8] If a strong, non-sterically hindered nucleophile is present, or if the reaction temperature is too high for an extended period, you may form acyclic byproducts.

    • Diagnostic Step: Use LC-MS to look for masses corresponding to ring-opened products.

    • Solution:

      • Control Temperature: Avoid excessive heat. The activation energy for the desired esterification should be lower than that for ring-opening.

      • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor closely by TLC/LC-MS and quench the reaction once the starting material is consumed.

      • Choice of Acid: Use the mildest effective acid catalyst. While strong acids are needed, extremely harsh conditions (e.g., high concentrations of H₂SO₄ at high temperatures) should be avoided.[9]

  • Side Reactions of the Cbz Group: The benzyloxycarbonyl (Cbz) group is generally stable but can be sensitive.[10]

    • Problem: If using a method that involves catalytic hydrogenation to remove a different protecting group elsewhere in the molecule (not typical for this specific synthesis but relevant for derivatives), premature cleavage of the Cbz group can occur.[11]

    • Solution: Ensure your reaction conditions are orthogonal to the Cbz group's lability. It is stable to basic and mildly acidic conditions but is readily cleaved by hydrogenolysis (H₂/Pd-C).[10][11]

Question 3: My reaction time is extremely long. How can I speed it up without compromising the product?

Slow reaction kinetics can be a major bottleneck. Optimizing for a shorter reaction time is crucial for efficiency.

Potential Causes & Solutions:

  • Poor Solubility: The starting material, N-Cbz-L-azetidine-2-carboxylic acid, may have limited solubility in common non-polar organic solvents.

    • Solution 1 (Solvent Choice): Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often good choices.[4][7] A recent study demonstrated that using tert-butyl acetate as both the reagent and the solvent, catalyzed by Tf₂NH, effectively solubilizes the starting material as a salt, dramatically accelerating the reaction.[5]

    • Solution 2 (Temperature Increase): As mentioned, a modest increase in temperature can significantly increase the reaction rate. Create a temperature profile to find the optimal balance between rate and byproduct formation (see Section III).

  • Ineffective Catalyst/Reagent Concentration: The molar ratios of your activating agents and catalysts are critical.

    • Solution: For reactions using coupling agents, a molar ratio of 1.5 to 3 equivalents of the agent relative to the carboxylic acid is a common starting point.[12] Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) to find the most efficient concentration.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this esterification? A: The optimal temperature is highly dependent on the specific method (reagents, catalyst, solvent). However, a general starting range is room temperature (20-25 °C) to 50 °C. It is critical to perform an optimization experiment. Start at room temperature and monitor progress. If slow, incrementally increase the temperature by 10 °C and observe the effect on both reaction rate and impurity profile.

Q2: How critical is the choice of solvent? A: Very critical. The solvent must dissolve the starting materials and be compatible with the reagents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices for their inertness and solvating properties.[4][7] As noted, using tert-butyl acetate as the solvent can be highly effective in certain catalytic systems.[5]

Q3: Can I use other tert-butylating agents besides isobutylene or Boc₂O? A: Yes, other reagents have been reported for the tert-butylation of carboxylic acids, such as tert-butyl trichloroacetimidate.[5] However, for N-protected amino acids, the methods involving isobutylene/acid or Boc₂O/DMAP are among the most established and reliable.[3][5]

Q4: How do I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (more polar) and the product ester (less polar). For example, a mixture of ethyl acetate and hexanes. Staining with ninhydrin is not useful as the amine is protected, so a UV lamp (if the Cbz group is visible) or a potassium permanganate stain is effective. For more precise monitoring, LC-MS is the gold standard.

III. Experimental Protocols & Data

Protocol 1: General Synthesis via Boc₂O/DMAP

This protocol describes a widely used method for the tert-butylation of N-protected amino acids.

  • Preparation: Under an argon atmosphere, dissolve N-Cbz-L-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) to the solution.

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, dilute the reaction mixture with DCM. Wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Temperature & Time Optimization

The following table summarizes hypothetical results from an optimization study to illustrate the trade-offs between temperature, time, and purity.

EntryTemperature (°C)Time (h)Conversion (%)Purity by LC-MS (%)Notes
1251285>98Clean reaction, but slow.
2406>99>98Optimal conditions found.
34012>9997Minor increase in impurity X.
4603>9992Significant formation of impurity X (potential ring-opening).

IV. Visualized Workflow

Troubleshooting Low Reaction Yield

The following diagram provides a logical workflow for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents 1. Check Reagent Quality & Stoichiometry - Anhydrous Solvents? - Reagent Purity? - Correct Equivalents? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature too low? - Reaction time sufficient? check_reagents->check_conditions Reagents OK check_catalyst 3. Assess Catalyst/Activation - Is activation method effective? (e.g., Boc2O/DMAP, Tf2NH) - Catalyst loading optimal? check_conditions->check_catalyst Conditions Seem OK increase_temp Incrementally Increase Temperature (e.g., to 40°C) check_catalyst->increase_temp Propose Solution increase_time Increase Reaction Time check_catalyst->increase_time Propose Solution change_activation Change Activation Method or Catalyst check_catalyst->change_activation Propose Solution monitor Monitor by TLC/LC-MS for Improvement & Byproducts increase_temp->monitor increase_time->monitor change_activation->monitor success Yield Improved Proceed to Work-up monitor->success Problem Solved failure Still Low Yield Re-evaluate entire protocol. Consider alternative synthetic route. monitor->failure No Improvement

Caption: A decision-making workflow for troubleshooting low yields.

V. References

  • Vertex AI Search. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions. Retrieved from Google.

  • Vertex AI Search. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from Google.

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from Google.

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Google.

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available from:

  • BenchChem. (n.d.). Troubleshooting low yield in N3-peptide synthesis. Retrieved from:

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available from:

  • Organic Syntheses. (n.d.). Procedure. Retrieved from:

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from:

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from:

  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Retrieved from:

  • Google Patents. (n.d.). US4046889A - Azetidine-2-carboxylic acid derivatives. Retrieved from:

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from:

  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from:

  • Indian Journal of Advances in Chemical Science. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Retrieved from:

  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from:

  • NSF Public Access Repository. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Retrieved from:

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from:

  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from:

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from:

  • PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Retrieved from:

  • PubMed Central. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from:

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from:

  • ACS Publications. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Available from:

  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Retrieved from:

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Retrieved from:

  • ACS Publications. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available from:

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from:

  • BenchChem. (n.d.). Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide. Retrieved from:

  • PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. Available from:

  • Vertex AI Search. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Retrieved from Google.

  • Technical University of Munich. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cbz and Fmoc Protecting Groups for Azetidine-2-Carboxylate Derivatives

Introduction: The Strategic Value of Azetidine-2-Carboxylic Acid in Peptide Chemistry Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a conformationally constrained homologue of proline.[1] I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Azetidine-2-Carboxylic Acid in Peptide Chemistry

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a conformationally constrained homologue of proline.[1] Its four-membered ring structure, in contrast to proline's five, introduces a unique structural rigidity that is highly sought after in medicinal chemistry and drug development.[2] The incorporation of Aze into peptide backbones can significantly influence secondary structure, enhance metabolic stability, and modulate biological activity.[2][3]

However, the successful synthesis of Aze-containing peptides hinges on a critical strategic choice: the selection of an appropriate Nα-protecting group. The inherent ring strain of the azetidine scaffold makes it susceptible to undesired ring-opening under harsh chemical conditions.[4] This guide provides a data-driven, in-depth comparison of two cornerstone protecting groups—Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of azetidine-2-carboxylate derivatives. We will explore the causality behind experimental choices, focusing on stability, deprotection efficiency, and orthogonality to empower researchers to make informed decisions in their synthetic campaigns.

At a Glance: Key Differences Between Cbz and Fmoc

FeatureCarboxybenzyl (Cbz or Z)9-fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature Benzyloxycarbonyl groupFluorenylmethyloxycarbonyl group
Primary Application Predominantly solution-phase synthesis.[5]Gold standard for solid-phase peptide synthesis (SPPS).[6]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids.[7][8]Mild base (e.g., 20% piperidine in DMF).[4][8]
Orthogonality Orthogonal to Fmoc and Boc protecting groups.[9][10]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[]
Key Advantage Robust, stable to a wide range of conditions, useful in solution-phase fragment condensation.[8][9]Enables automated SPPS with milder final cleavage conditions than traditional Boc-chemistry.[12]
Primary Concern for Aze Requires specialized hydrogenation equipment; acidic cleavage may compromise the strained ring.[13]Base-induced side reactions (e.g., diketopiperazine formation) at the dipeptide stage.[14]

Core Directive I: The Chemistry of Protection and Deprotection

The choice between Cbz and Fmoc is fundamentally a choice between two distinct chemical philosophies. This dictates not only the deprotection step but the entire synthetic strategy.

The Carboxybenzyl (Cbz) Group: A Classic Mainstay

Introduced by Bergmann and Zervas in 1932, the Cbz group is a foundational tool in peptide chemistry.[9] It forms a stable carbamate with the secondary amine of azetidine-2-carboxylate.

Protection Mechanism: The N-Cbz protection is typically achieved via a straightforward nucleophilic substitution using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[15] The base neutralizes the HCl generated during the reaction.

Deprotection Mechanism: The primary and most effective method for Cbz cleavage is catalytic hydrogenolysis.[7][15] This reaction is exceptionally clean, proceeding under mild conditions to yield the free amine, toluene, and carbon dioxide as byproducts.[7]

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) Aze Azetidine-2-carboxylic acid Cbz_Aze N-Cbz-Azetidine-2-carboxylic acid Aze->Cbz_Aze Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Cbz_Aze Base Base (e.g., NaHCO₃) Base->Cbz_Aze HCl Neutralization Cbz_Aze_dep N-Cbz-Azetidine-2-carboxylic acid Aze_dep Azetidine-2-carboxylic acid Cbz_Aze_dep->Aze_dep H2_PdC H₂ / Pd-C H2_PdC->Aze_dep Byproducts Toluene + CO₂

Caption: Cbz protection and deprotection workflow.

While strong acids like HBr in acetic acid can also cleave the Cbz group, this method is generally not recommended for substrates containing the acid-sensitive azetidine ring due to the risk of ring-opening or other degradation pathways.[4][10]

The 9-fluorenylmethyloxycarbonyl (Fmoc) Group: The Engine of Modern SPPS

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[12] Its key feature is its lability to mild basic conditions, which allows for the use of acid-labile side-chain protecting groups, forming a powerful orthogonal system.[][16]

Protection Mechanism: N-Fmoc protection is achieved using reagents like Fmoc-Cl or, more commonly, the more stable N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[12]

Deprotection Mechanism: Fmoc removal proceeds via a base-induced β-elimination mechanism.[14] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, initiating a cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.[14] The dibenzofulvene byproduct is subsequently trapped by piperidine to prevent it from reacting with the newly deprotected N-terminus.[4]

G cluster_spps Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Fmoc-Aze-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Deprotection->Wash1 Coupling 3. Couple next Fmoc-AA-OH Wash1->Coupling Wash2 4. Wash Coupling->Wash2 End Elongated Peptide Chain Wash2->End End->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc-based SPPS.

This mild deprotection condition is generally compatible with the azetidine ring. However, the repetitive basic treatments in SPPS can be a concern, particularly for the formation of diketopiperazines when the Aze residue is at the C-terminal dipeptide stage.[14]

Core Directive II: Orthogonality and Strategic Synthesis Design

The true power of protecting groups lies in their orthogonality—the ability to remove one type of group selectively in the presence of others.[16] This is where the strategic differences between Cbz and Fmoc become most apparent.

  • Fmoc/tBu Strategy: This is the most common strategy in modern SPPS. The Nα-Fmoc group is removed at each cycle with a base (piperidine). Side-chain protecting groups (e.g., Boc, tBu) and the resin linker are stable to this base but are cleaved simultaneously at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[8][17] This makes Fmoc-Aze-OH an ideal building block for incorporation into automated synthesis workflows.[18]

  • Cbz/Boc Strategy: Cbz is primarily used in solution-phase synthesis. It is stable to the acidic conditions (TFA) used to remove Boc groups and the basic conditions used to remove Fmoc groups.[9][19] This three-way orthogonality (Cbz-hydrogenolysis, Boc-acid, Fmoc-base) allows for complex synthetic routes, such as the synthesis of protected peptide fragments that can be later coupled together in solution (fragment condensation).[10]

Orthogonal_Strategy Start Fully Protected Peptide (e.g., N-Fmoc, Sidechain-Boc, C-Cbz) Fmoc_Removed Sidechain-Boc C-Cbz Start->Fmoc_Removed Base (e.g., Piperidine) Boc_Removed N-Fmoc C-Cbz Start->Boc_Removed Acid (e.g., TFA) Cbz_Removed N-Fmoc Sidechain-Boc Start->Cbz_Removed Hydrogenolysis (H₂/Pd-C)

Caption: Orthogonality of Fmoc, Boc, and Cbz groups.

Core Directive III: Experimental Protocols

The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrate and scale.

Protocol 1: N-Cbz Protection of Azetidine-2-carboxylic Acid

This protocol is adapted from standard procedures for N-protection of amino acids.[15]

  • Dissolution: Dissolve Azetidine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C (ice bath).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-Azetidine-2-carboxylic acid.

Protocol 2: N-Fmoc Protection of Azetidine-2-carboxylic Acid

This protocol uses Fmoc-OSu for a cleaner reaction profile.[12]

  • Dissolution: Dissolve Azetidine-2-carboxylic acid (1.0 equiv.) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equiv.) in acetone or dioxane. Add this solution dropwise to the stirred amino acid solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous phase to pH 2 with cold 1 M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Fmoc-Azetidine-2-carboxylic acid.

Protocol 3: Catalytic Hydrogenolysis of N-Cbz-Azetidine-2-carboxylate

This is the standard, mild procedure for Cbz deprotection.[7]

  • Preparation: Dissolve the N-Cbz-Azetidine-2-carboxylate derivative (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Securely attach a hydrogen-filled balloon to the reaction flask (or use a Parr hydrogenator). Stir the suspension vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This typically takes 2-16 hours.[10]

  • Work-up and Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine derivative.

Protocol 4: Base-mediated Deprotection of N-Fmoc-Azetidine-2-carboxylate (SPPS)

This protocol describes a single deprotection cycle in Fmoc-based SPPS.[4][20]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.

  • Second Treatment: Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes to ensure complete removal.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Conclusion and Recommendations

The choice between Cbz and Fmoc for protecting azetidine-2-carboxylate is not a matter of one being universally superior, but rather a strategic decision based on the overall synthetic goal.

  • Choose Fmoc for Solid-Phase Peptide Synthesis (SPPS): For the routine incorporation of single Aze residues into a longer peptide sequence, N-Fmoc-Aze-OH is the clear choice . Its compatibility with standard automated SPPS protocols, mild deprotection conditions, and orthogonality with acid-labile side-chain protecting groups make it the industry standard.[6][18]

  • Choose Cbz for Solution-Phase Synthesis and Fragment Strategies: For the synthesis of di- or tri-peptides containing Aze, or for the preparation of protected peptide fragments for subsequent coupling, N-Cbz-Aze-OH is a robust and reliable option . Its excellent stability allows for the manipulation of other protecting groups (like Boc) without premature cleavage.[9][10] The clean, mild hydrogenolysis deprotection is highly advantageous, provided the peptide does not contain other reducible functional groups.

By understanding the distinct chemical properties, stability profiles, and strategic applications of both Cbz and Fmoc groups, researchers can confidently and efficiently harness the unique structural benefits of azetidine-2-carboxylic acid in their pursuit of novel and potent peptide-based therapeutics.

References

  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids - Benchchem.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem.
  • Azetidine-2-carboxylic acid - Wikipedia.
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis.
  • A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis - Benchchem.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications.
  • CAS 136552-06-2: (S)-N-Fmoc-Azetidine-2-carboxylic acid - CymitQuimica.
  • Fmoc-L-azetidine-2-carboxylic acid – Chem-Impex.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis.
  • Protecting Groups Archives – Page 2 of 2 – Total Synthesis.
  • A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc - Benchchem.
  • Fmoc Resin Cleavage and Deprotection.
  • A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides - Benchchem.
  • Fmoc-Azetidine-2-carboxylic acid [136552-06-2] - Peptides.
  • Amino Acid Derivatives for Peptide Synthesis.
  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
  • Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides - Benchchem.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • US4046889A - Azetidine-2-carboxylic acid derivatives - Google Patents.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed.
  • Research advances in L-azetidine-2-carboxylic acid.
  • Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC.
  • The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids | Request PDF - ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Amino Acid Sidechain Deprotection - Aapptec Peptides.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters - ACS Publications - ACS.org.

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate Synthesis

This guide provides an in-depth technical comparison for the analytical validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, a critical chiral building block in modern drug discovery. Designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for the analytical validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, a critical chiral building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond mere procedural lists to explain the causality behind methodological choices. We will explore the pivotal role of mass spectrometry as a rapid and sensitive validation tool, objectively comparing its performance against orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The aim is to establish a framework for a self-validating analytical system, ensuring the integrity and purity of the final synthetic product.

The Strategic Importance of Azetidine Scaffolds

Azetidine-2-carboxylic acids are prized scaffolds in medicinal chemistry.[1] Their constrained four-membered ring structure imparts unique conformational rigidity to peptide backbones and small molecules, often leading to enhanced biological activity, selectivity, and improved pharmacokinetic profiles. The title compound, with its N-benzyloxycarbonyl (Cbz) and tert-butyl ester protecting groups, is a versatile intermediate for introducing this motif. Given its role in the synthesis of high-value pharmaceutical candidates, rigorous validation of its molecular identity and purity is not merely a quality control step but a foundational requirement for reliable downstream applications.

Mass Spectrometry: The First Line of Validation

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of a target compound by providing a highly accurate measurement of its molecular weight.[2] Its high sensitivity allows for the analysis of minute sample quantities, making it an efficient first-pass validation technique post-synthesis.

Experimental Protocol: LC-MS Analysis

This protocol outlines a standard approach for analyzing the synthesis product using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, which provides both purity information (from the LC) and mass confirmation (from the MS).

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude or purified synthesis product in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrumentation & Conditions:

    • System: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) is preferred as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule, making it ideal for molecular weight confirmation.[2]

    • Polarity: Positive ion mode is used to detect protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺).

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this type of molecule.[2]

    • Mobile Phase:

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.

    • MS Scan Range: 100-500 m/z.

Interpreting the Mass Spectrum

The molecular formula for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate is C₁₇H₂₃NO₄, with a monoisotopic mass of 305.16 g/mol . The ESI-MS data should be scrutinized for the following key ions:

  • Molecular Ion Peak ([M+H]⁺): The most critical peak, confirming the molecular weight of the target compound. It should appear at an m/z of approximately 306.17.

  • Sodium Adduct ([M+Na]⁺): Often observed alongside the protonated molecule, appearing at m/z 328.15.

  • Characteristic Fragments: Even with soft ionization, some in-source fragmentation can occur, which provides valuable structural clues. The fragmentation of organic molecules in a mass spectrometer is a well-understood process that can be used to deduce structure.[3] For this molecule, the most probable fragmentation pathways involve the loss of the protecting groups:

    • Loss of tert-Butyl group: The cleavage of the tert-butyl group (-57 Da) is a hallmark fragmentation pattern for tert-butyl esters, resulting in a fragment ion at m/z 249.11.[4]

    • Loss of Benzyl group: Cleavage of the benzyl group from the Cbz protector (-91 Da) yields a fragment at m/z 215.06.

    • Loss of the entire Cbz group: Loss of the benzyloxycarbonyl group (-135 Da) would result in a fragment corresponding to the tert-butyl azetidine-2-carboxylate core.

Data Summary: Expected Mass Spectrometry Peaks
Ion/Fragment DescriptionExpected m/zInterpretation
[M+H]⁺ 306.17Primary evidence of successful synthesis.
[M+Na]⁺328.15Common adduct, further confirms molecular weight.
[M-C₄H₉+H]⁺250.09Loss of the tert-butyl group.
[M-C₇H₇+H]⁺215.10Loss of the benzyl moiety from the Cbz group.
Workflow for Mass Spectrometry Validation

The following diagram illustrates the logical workflow for the MS-based validation of the synthesis product.

MassSpec_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Mass Spectrometry Analysis Synthesis Chemical Synthesis of Target Compound Purification Crude Product Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution & Filtration) Purification->SamplePrep LC_Separation LC Separation (Purity Assessment) SamplePrep->LC_Separation ESI_MS ESI-MS Detection (Mass Analysis) LC_Separation->ESI_MS DataAnalysis Data Interpretation (m/z Identification) ESI_MS->DataAnalysis ValidationReport Validation Confirmed or Failed DataAnalysis->ValidationReport Compare with Expected Mass

Caption: Workflow for LC-MS validation of the synthetic product.

Comparative Analysis: MS vs. Orthogonal Methods

While MS is excellent for rapid confirmation of molecular weight, it provides limited information about purity and cannot definitively distinguish between isomers.[2] A robust validation strategy necessitates the use of orthogonal methods that provide complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unequivocal structural elucidation.[2] It provides detailed information about the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming not only the identity but also the precise connectivity and stereochemistry.

  • Causality: Choose NMR when absolute proof of structure is required. For example, MS cannot easily distinguish between the desired product and a potential regioisomer formed during ring closure. NMR can resolve this ambiguity by analyzing the coupling patterns of the azetidine ring protons.[5]

  • Limitation: NMR has significantly lower sensitivity than MS and requires a substantially larger amount of pure sample (typically >1 mg).[2]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with UV detection, is the premier technique for assessing the purity of the synthesized compound.[6] It separates the target molecule from unreacted starting materials, reagents, and any side products, allowing for their quantification.

  • Causality: Employ HPLC to answer the question, "How pure is my product?" While an MS spectrum might show a strong signal for the desired mass, it doesn't reveal the presence of impurities that do not ionize well or are outside the scanned mass range. An HPLC chromatogram with a single sharp peak provides strong evidence of high purity.

  • Limitation: A standard HPLC-UV setup provides no structural information about the separated components. It can quantify an impurity but cannot identify it.[2]

A Self-Validating System: The Power of a Tripartite Approach

The following diagram illustrates this integrated validation logic.

Integrated_Validation cluster_purity Purity Assessment cluster_mass Identity Confirmation cluster_structure Structural Elucidation Synthesis Synthesized Product HPLC HPLC-UV (>95% Purity?) Synthesis->HPLC MS LC-MS (Correct MW?) HPLC->MS Yes Failure Validation Failed (Re-purify/Re-synthesize) HPLC->Failure No NMR 1H & 13C NMR (Correct Structure?) MS->NMR Yes MS->Failure No Success Product Validated NMR->Success Yes NMR->Failure No

Caption: Integrated workflow for comprehensive product validation.

At-a-Glance Comparison of Analytical Methods
FeatureMass Spectrometry (MS)NMR SpectroscopyHPLC-UV
Primary Information Molecular Weight & FragmentationDefinitive Molecular StructurePurity & Quantification
Sensitivity Very High (pg - ng)Low (mg)High (ng - µg)
Sample Requirement Very Low (~1 µg)High (~5-10 mg)[2]Low (~10-100 µg)[2]
Throughput HighLowHigh
Key Advantage Speed and sensitivity for mass confirmation.[2]Unambiguous structural elucidation.[2]Gold standard for purity assessment.[6]
Key Limitation Limited structural info; isomers not easily differentiated.[2]Low sensitivity; complex data analysis.[2]Provides no structural information on its own.[2]

Conclusion

The validation of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate synthesis is a critical step in ensuring the quality and reliability of this important building block for drug development. Mass spectrometry serves as a powerful, high-throughput tool for the initial confirmation of the product's molecular weight. However, for comprehensive and trustworthy validation, it must be integrated into a broader analytical strategy. The orthogonal data provided by HPLC for purity assessment and NMR for definitive structural elucidation creates a self-validating system. This multi-faceted approach, which leverages the distinct strengths of each technique, provides the highest degree of confidence in the identity, structure, and purity of the final compound, thereby upholding the rigorous standards of scientific integrity required in pharmaceutical research.

References

  • A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala - Benchchem. (n.d.).
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. ACS Publications.
  • D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization - PMC. (n.d.).
  • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination - Benchchem. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
  • Amino Acid Analysis Methods - Creative Proteomics. (n.d.).
  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023, December 20). Journal of Agricultural and Food Chemistry. ACS Publications.
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene - ResearchGate. (n.d.).

Sources

Validation

A Comparative Analysis of Coupling Efficiency: tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate vs. Pipecolic Acid Derivatives in Peptide Synthesis

Introduction In the landscape of modern drug discovery and peptide chemistry, the incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone strategy for designing potent, selective, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone strategy for designing potent, selective, and metabolically stable therapeutics. The rigid cyclic structures of these building blocks allow for precise control over peptide backbone geometry, influencing secondary structures and receptor binding affinities.[1][2] Among the vast array of available scaffolds, small, strained rings and larger, more flexible saturated heterocycles are of particular interest.

This guide provides a head-to-head benchmark of the peptide coupling efficiency of two important classes of cyclic secondary amino acids: the strained four-membered ring system represented by tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate , and the more flexible six-membered ring system of pipecolic acid derivatives . Understanding the synthetic nuances and reaction kinetics of these building blocks is critical for optimizing peptide synthesis and minimizing the formation of deletion impurities, particularly in "difficult sequences".[3]

We will explore the underlying chemical principles, provide detailed experimental protocols for a comparative coupling study, and present a quantitative analysis of the results. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting constrained amino acid building blocks for their synthetic targets.

Theoretical Background: Factors Governing Coupling Efficiency

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In modern synthesis, particularly solid-phase peptide synthesis (SPPS), this reaction is mediated by coupling reagents that convert the carboxylic acid into a highly reactive activated species, susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[4]

The success of a coupling reaction is governed by several factors:

  • Steric Hindrance: The bulkiness of both the incoming amino acid and the N-terminal residue on the resin can impede the approach of the reactants. Pipecolic acid, with its six-membered chair-like conformation, presents a different steric profile compared to the more planar, strained azetidine ring.[2][5]

  • Nucleophilicity of the Amine: Secondary amines, such as the N-termini of azetidine-2-carboxylic acid and pipecolic acid, are generally less nucleophilic than primary amines due to the steric and electronic effects of the additional alkyl substituent. This can lead to slower reaction kinetics.[6]

  • Coupling Reagents: The choice of coupling reagent is crucial.[7] Uronium/aminium salts like HATU and HBTU are highly efficient activators, often preferred for challenging couplings involving hindered amino acids.[8][9][10] Carbodiimides such as DIC, when combined with additives like HOBt or Oxyma Pure, provide another effective but mechanistically distinct route.

  • Reaction Conditions: Solvent, temperature, and reagent concentration all play a significant role.[11] For instance, solvents like NMP or DMF/DMSO mixtures can help disrupt on-resin aggregation, which is a major cause of incomplete coupling.[6]

Experimental Design

To provide a fair and objective comparison, we will design a simple experiment coupling our target molecules onto a standard resin-bound amino acid (e.g., Glycine on Wang resin). The efficiency will be quantified by analyzing the crude peptide product after cleavage using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Key Molecules in Focus

cluster_0 Molecules for Comparison Azetidine tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate Pipecolic N-α-Fmoc-L-pipecolic acid (Representative Derivative)

Caption: Core structures benchmarked in this guide.

Materials and Reagents

Reagent/MaterialSupplierGrade
Fmoc-Gly-Wang Resin (0.65 mmol/g)GenericSynthesis Grade
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylateGeneric>98% Purity
N-α-Fmoc-L-pipecolic acidGeneric>98% Purity
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)GenericSynthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)GenericSynthesis Grade
N,N'-Diisopropylethylamine (DIPEA)GenericPeptide Synthesis Grade
PiperidineGenericACS Grade
N,N-Dimethylformamide (DMF)GenericPeptide Synthesis Grade
Dichloromethane (DCM)GenericACS Grade
Trifluoroacetic Acid (TFA)GenericReagent Grade
Triisopropylsilane (TIS)GenericReagent Grade
Acetonitrile (ACN)GenericHPLC Grade
Deionized WaterIn-house18.2 MΩ·cm

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the standard cycle for adding an amino acid in Fmoc-based SPPS.

Resin Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash (x5) Deprotection->Wash1 Coupling Amino Acid Coupling (AA/Reagent/Base in DMF) Wash1->Coupling Wash2 DMF/DCM Wash (x3 each) Coupling->Wash2 NextCycle Proceed to Next Cycle or Final Cleavage Wash2->NextCycle Start Incomplete Coupling Detected (e.g., Positive Isatin Test) Option1 Strategy 1: Double Couple Start->Option1 Option2 Strategy 2: Increase Temperature Start->Option2 Option3 Strategy 3: Use Stronger Reagent (e.g., HATU, COMU) Start->Option3 End Re-evaluate Coupling Completion Option1->End Option2->End Option3->End

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
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